10-Hydroxy-2Z-Decenoic Acid (10-HDA): Mechanisms of Action in Mammalian Cells
Executive Summary 10-hydroxy-2-decenoic acid (10-HDA) is a unique, medium-chain unsaturated fatty acid predominantly found in royal jelly. While the 2E (trans) isomer is the most abundant natural form, the 2Z (cis) stere...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
10-hydroxy-2-decenoic acid (10-HDA) is a unique, medium-chain unsaturated fatty acid predominantly found in royal jelly. While the 2E (trans) isomer is the most abundant natural form, the 2Z (cis) stereoisomer (LipidMaps ID: LMFA01050160) and its equilibrium mixtures exhibit highly conserved, parallel pharmacological profiles in mammalian cells[1]. As a pleiotropic bioactive lipid, 10-HDA modulates a diverse array of intracellular signaling networks, acting as a potent anti-inflammatory, anti-tumorigenic, and cytoprotective agent.
This technical whitepaper synthesizes the core mechanisms of action of 10-HDA in mammalian cells, detailing its receptor-mediated pathways, kinase cascade modulations, and providing self-validating experimental methodologies for researchers and drug development professionals.
Chemical Identity and Receptor Pharmacology
10-HDA exerts its primary upstream effects by acting as a ligand for free fatty acid receptors (FFARs) on the mammalian cell surface. The most well-characterized interaction occurs at Free Fatty Acid Receptor 4 (FFAR4) , a G-protein coupled receptor (GPCR)[2].
In osteoclast precursors and macrophages, the binding of 10-HDA to FFAR4 initiates a potent anti-inflammatory and anti-osteoclastogenic cascade[2]. By activating FFAR4, 10-HDA disrupts the receptor activator of nuclear factor-κB (NF-κB) ligand (RANKL) signaling axis. Specifically, it prevents the phosphorylation and degradation of IκB, effectively sequestering NF-κB in the cytoplasm. This blockade prevents the downstream transcription of nuclear factor of activated T cells c1 (NFATc1), the master transcription factor required for osteoclastogenesis[2].
10-HDA mediated inhibition of RANKL-induced NF-κB/NFATc1 signaling via FFAR4.
Core Intracellular Signaling Mechanisms
Oncology: MAPK, STAT3, and Apoptotic Cascades
In malignant mammalian cells, 10-HDA acts as a targeted disruptor of proliferation and migration. Its mechanism of action varies slightly depending on the tissue origin, but consistently converges on the induction of apoptosis and cell cycle arrest:
Lung Carcinoma (A549/NCI-H460): 10-HDA induces apoptosis by shifting the balance of mitogen-activated protein kinase (MAPK) signaling[3]. It upregulates stress-responsive kinases (p-p38 and p-JNK) while simultaneously downregulating survival signals (p-ERK and p-STAT3)[3]. Furthermore, it inhibits tumor migration by suppressing the TGF-β1/SNAI1 axis, leading to the downregulation of mesenchymal markers (N-cadherin, vimentin) and the restoration of E-cadherin[3].
Hepatocellular Carcinoma (HepG2): The lipid upregulates pro-apoptotic mediators including Caspase-3, BAX, and miR-34a, while suppressing the anti-apoptotic protein Bcl-2[4].
Breast Cancer (MCF-7): 10-HDA induces G1 cell cycle arrest by profoundly suppressing c-MYC, cyclin D1, and CDK4[5]. Interestingly, prolonged exposure can activate the NRF2/BAX and HO-1/BAX antioxidant pathways, a biphasic response that researchers must account for to avoid induced chemoresistance[5].
Lymphoma (SU-DHL-2): Label-free proteomics demonstrate that 10-HDA modulates the complement and coagulation cascade pathways, significantly altering the expression of prothrombin, plasminogen, and coagulation factor V to exert its antitumor effects[6].
Modulation of MAPK, STAT3, and apoptotic cascades by 10-HDA in cancer cells.
Cytoprotection: ROS Scavenging and Proteome Stabilization
In non-malignant tissues, such as vascular smooth muscle cells (VSMCs), 10-HDA acts as a direct scavenger of hydroxyl radicals (•OH), mitigating oxidative stress-induced lipid peroxidation[7]. Proteomic analyses reveal that 10-HDA restores the expression of 195 proteins involved in translation and energy metabolism (glycolysis and fatty acid degradation) that are otherwise degraded during •OH challenge[7]. This proteome stabilization prevents proteasomal dysfunction, thereby rescuing VSMC viability and presenting a mechanism for preventing atherosclerotic progression[7].
Quantitative Pharmacodynamics
The therapeutic window of 10-HDA is highly favorable, demonstrating potent cytotoxicity in malignant cell lines while sparing normal mammalian cells at equivalent doses.
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory causality controls to isolate the specific mechanisms of 10-HDA.
Protocol 1: Validation of FFAR4-Mediated NF-κB Inhibition
Objective: To prove causality that 10-HDA's anti-inflammatory effect is strictly dependent on the FFAR4 receptor.
Gene Silencing (Causality Control): Seed RAW 264.7 macrophages at
2×105
cells/well. Transfect the experimental group with FFAR4-specific siRNA and the control group with scrambled siRNA using Lipofectamine 3000. Rationale: Knocking down FFAR4 isolates the receptor's specific role; if 10-HDA fails to inhibit NF-κB in the knockdown group, FFAR4 dependency is confirmed.
Serum Starvation: Cultivate cells in 0.5% FBS for 12 hours. Rationale: Reduces basal kinase activity, ensuring that observed signaling changes are strictly due to the experimental stimuli.
Treatment & Stimulation: Pre-treat cells with 50 µM 10-HDA for 1 hour. Subsequently, stimulate with 50 ng/mL RANKL for 30 minutes to induce NF-κB translocation.
Subcellular Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5% NP-40) to extract the cytoplasmic fraction. Centrifuge and resuspend the pellet in a hypertonic nuclear extraction buffer. Rationale: Spatial quantification is critical; NF-κB is only active when translocated to the nucleus.
Quantification: Perform Western blot analysis probing for p65 (NF-κB) in both fractions, utilizing Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic control.
Protocol 2: Lipid Peroxidation (MDA) Assay for ROS Scavenging
Objective: Quantify the direct ROS scavenging capability of 10-HDA in VSMCs.
Step-by-step workflow for quantifying 10-HDA ROS scavenging via MDA assay.
Cell Preparation: Seed VSMCs in a 24-well plate at
1×105
cells/well and culture for 24 hours[7].
ROS Induction: Induce hydroxyl radical (•OH) formation using a controlled Fenton reaction (
H2O2
+
Fe2+
). Rationale: The Fenton reaction provides a controlled, cell-free source of •OH radicals, establishing a reliable baseline of oxidative stress.
Rescue Treatment: Co-treat the experimental wells with •OH + 10-HDA at 37°C for 3 hours[7].
TBARS Reaction: Extract 10 μL of the cell supernatant. Add Thiobarbituric Acid (TBA) reagent and incubate at 95°C for 45 minutes. Rationale: TBA reacts specifically with malondialdehyde (MDA), a byproduct of lipid peroxidation, to form a chromophore.
Spectrophotometry: Measure the absorbance at 532 nm. A reduction in absorbance in the 10-HDA treated group compared to the •OH-only group quantitatively validates lipid peroxidation inhibition.
A Comprehensive Technical Guide to the Biosynthetic Pathways of 10-Hydroxy-2-Decenoic Acid
This guide provides an in-depth exploration of the biosynthetic pathways of 10-hydroxy-2-decenoic acid (10-HDA), a significant bioactive fatty acid primarily found in royal jelly. The content herein is curated for resear...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth exploration of the biosynthetic pathways of 10-hydroxy-2-decenoic acid (10-HDA), a significant bioactive fatty acid primarily found in royal jelly. The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed understanding of both the natural and engineered production of this valuable compound.
Introduction: The Significance of 10-Hydroxy-2-Decenoic Acid
10-Hydroxy-2-decenoic acid (10-HDA) is the principal and most unique fatty acid component of royal jelly, the exclusive nourishment of queen honeybees.[1][2] This unsaturated medium-chain fatty acid is recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects, which have garnered considerable interest for its potential medical applications.[3][4] The limited natural availability of 10-HDA and the complexity of its chemical synthesis have spurred research into its biosynthetic pathways to enable more efficient and scalable production methods.[4][5]
Part 1: The Natural Biosynthesis of 10-HDA in Honeybees (Apis mellifera)
The biosynthesis of 10-HDA in worker honeybees occurs in the mandibular glands and is a multi-step process intricately linked to the bee's age and caste.[6][7] The pathway can be delineated into five core sequential processes, beginning with common fatty acid synthesis and culminating in the formation of 10-HDA.
A proposed five-step biosynthetic pathway for 10-HDA in honeybee mandibular glands involves:
De Novo Fatty Acid Synthesis : The pathway initiates with the synthesis of stearic acid from acetyl-CoA precursors, a process driven by the enzymes acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN).[1][6]
ω-Hydroxylation : The synthesized stearic acid undergoes hydroxylation at the omega (ω) position. This crucial step is catalyzed by a cytochrome P450 enzyme.[1] Specifically, the enzyme CYP6AS8 has been identified as essential for this hydroxylation process in 10-HDA biosynthesis.[1]
Chain Shortening via β-Oxidation : The resulting 18-carbon hydroxy fatty acid is then shortened to a 10-carbon chain through a process of incomplete β-oxidation.[1][6]
Desaturation : A double bond is introduced into the shortened ω-hydroxy acid chain to form the characteristic trans-2-enoic acid structure. This desaturation step is likely carried out by a desaturase enzyme.[1] Research has pointed to the role of an acyl-CoA Delta(11) desaturase in this process.[6][8]
Final Product Formation : The culmination of these steps results in the formation of 10-hydroxy-2-decenoic acid.
Figure 1. Proposed biosynthetic pathway of 10-HDA in honeybee mandibular glands.
Part 2: Engineered Biosynthetic Pathways in Escherichia coli
The challenges associated with the natural production and chemical synthesis of 10-HDA have led to the development of engineered microbial systems, primarily in Escherichia coli, for its biosynthesis. These strategies typically involve the heterologous expression of key enzymes to construct novel metabolic pathways.
Two-Step Biocatalytic Synthesis
A common approach is a two-step whole-cell catalysis process using decanoic acid as a precursor.[2]
Step 1: Conversion of Decanoic Acid to trans-2-Decenoic Acid
This initial step involves the modification of the β-oxidation pathway in E. coli. Key enzymes such as acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and enoyl-CoA hydratase (YdiI) are overexpressed to facilitate the conversion of decanoic acid into trans-2-decenoic acid.[2] To enhance the accumulation of the intermediate, genes involved in its further degradation (e.g., fadB and fadJ) are often knocked out.[2][3]
Step 2: Terminal Hydroxylation of trans-2-Decenoic Acid
The second and final step is the terminal hydroxylation of trans-2-decenoic acid to produce 10-HDA. This reaction is catalyzed by a cytochrome P450 monooxygenase.[4][9] Several P450 enzymes have been successfully employed, including CYP153A33-CPRBM3 and CYP153AMaq.[2][4][9] The efficiency of this step can be enhanced through protein engineering of the P450 enzyme and by ensuring an adequate supply of the cofactor NAD(P)H, for instance, by co-expressing a glucose dehydrogenase.[9][10]
Figure 2. Two-step engineered pathway for 10-HDA biosynthesis in E. coli.
One-Step Whole-Cell Catalysis
More recently, a one-step whole-cell catalytic method has been developed to simplify the production process. This approach involves co-expressing all the necessary enzymes in a single engineered E. coli strain.[3] For instance, an acyl-CoA oxidase (ACOX) from Candida tropicalis has been used to catalyze the desaturation of 10-hydroxydecanoyl-CoA, which is synthesized from decanoic acid by other co-expressed enzymes.[3]
Part 3: Experimental Protocols and Methodologies
The elucidation of these biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Protocol 1: Heterologous Expression of P450 Enzymes in E. coli
Gene Synthesis and Cloning : The gene encoding the desired cytochrome P450 enzyme (e.g., CYP153A33-CPRBM3) is synthesized with codon optimization for E. coli expression. The gene is then cloned into an appropriate expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7 promoter).
Host Strain Transformation : The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
Protein Expression :
Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
Inoculate a larger volume of fresh LB medium with the overnight culture and grow to an optical density at 600 nm (OD600) of 0.6-0.8.
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
Continue to incubate at a lower temperature (e.g., 16-25°C) for 12-24 hours to enhance the production of soluble protein.
Cell Harvesting and Lysate Preparation :
Harvest the cells by centrifugation.
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
Lyse the cells by sonication or high-pressure homogenization.
Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the soluble P450 enzyme.
Protocol 2: In Vitro Enzyme Assay for P450 Hydroxylase Activity
Reaction Mixture Preparation : Prepare a reaction mixture containing:
Purified P450 enzyme
Substrate (trans-2-decenoic acid)
A suitable buffer (e.g., potassium phosphate buffer, pH 7.4)
A redox partner system (e.g., putidaredoxin and putidaredoxin reductase, or a fused P450 reductase)
An NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
Reaction Initiation and Incubation : Initiate the reaction by adding NADPH. Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking for a defined period.
Reaction Termination and Product Extraction : Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture. Extract the product (10-HDA) into the organic phase.
Product Analysis :
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).
Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 10-HDA produced.[2][7]
Figure 3. A generalized workflow for the characterization of a P450 enzyme involved in 10-HDA synthesis.
Part 4: Quantitative Data Summary
The development of engineered microbial systems has led to significant improvements in the production of 10-HDA. The table below summarizes the yields achieved in various studies.
The biosynthesis of 10-hydroxy-2-decenoic acid is a complex process that has been partially elucidated in its natural host, the honeybee, and successfully engineered in microbial systems. The natural pathway relies on a series of enzymatic modifications of a long-chain fatty acid, while engineered pathways in E. coli have demonstrated the potential for high-yield production from simple precursors. Continued research in this area, particularly in enzyme discovery and protein engineering, holds the promise of further optimizing the biosynthesis of this valuable fatty acid for therapeutic and other applications.
References
Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis. (2024). Journal of Agricultural and Food Chemistry, 72(2), 1190-1202. [Link]
Biosynthesis of 10-Hydroxy-2-Decenoic Acid in Escherichia coli. (2025). Metabolic Engineering. [Link]
Biosynthesis of 10-Hydroxy-2-Decenoic Acid in >Escherichia coli - DTU Research Database. Technical University of Denmark. [Link]
Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands. (2025). Insects. [Link]
Biosynthesis of 10-Hydroxy-2-Decenoic Acid in Escherichia coli. (2025). ResearchGate. [Link]
Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands. (2025). MDPI. [Link]
Oleic Acid Promotes the Biosynthesis of 10-Hydroxy-2-decenoic Acid via Species-Selective Remodeling of TAGs in Apis mellifera ligustica. (2023). MDPI. [Link]
Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 ... (2022). ACS Omega. [Link]
Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands. (2025). PubMed. [Link]
Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 System and Whole-Cell Catalytic Biosynthesis. (2022). ACS Publications. [Link]
A cytochrome P450 terpenoid hydroxylase linked to the suppression of insect juvenile hormone synthesis. (1998). PNAS. [Link]
Production of 10‐Hydroxy‐2‐decenoic Acid from Decanoic Acid via Whole‐Cell Catalysis in Engineered Escherichia coli. (2025). ResearchGate. [Link]
An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis. (2013). PNAS. [Link]
10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling. (2017). PMC. [Link]
The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. (2022). MDPI. [Link]
Functional Annotation and Comparative Analysis of Cytochrome P450 Protein Family Genes in Nine Chironomidae Species. (2025). MDPI. [Link]
The Role of Cytochrome P450s in Insect Toxicology and Resistance. (2022). PubMed. [Link]
Effects of 10-Hydroxy-2-decenoic acid on the development of honey bee (Apis mellifera) larvae. Spanish Journal of Agricultural Research. [Link]
In Vivo Pharmacokinetics of 10-Hydroxy-2-decenoic Acid: A Technical Whitepaper
Executive Summary & Isomeric Context 10-Hydroxy-2-decenoic acid (10-HDA), commonly known as Queen Bee Acid, is a biologically active medium-chain, α,β -unsaturated fatty acid. While the naturally occurring compound in ro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Isomeric Context
10-Hydroxy-2-decenoic acid (10-HDA), commonly known as Queen Bee Acid, is a biologically active medium-chain,
α,β
-unsaturated fatty acid. While the naturally occurring compound in royal jelly is predominantly the E-isomer (trans-10-HDA), synthetic derivatives and specific formulations often explore the Z-isomer (cis-10-hydroxy-2Z-decenoic acid) to evaluate stereospecific receptor binding and metabolic stability. Regardless of the stereochemistry at the C2 double bond, the rigorous in vivo pharmacokinetic (PK) profiling of 10-HDA is critical for translating its immunomodulatory, neuroprotective, and anti-inflammatory properties into viable therapeutics.
This whitepaper establishes the foundational ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 10-HDA and provides a self-validating bioanalytical protocol for its precise quantification in preclinical models.
In Vivo ADME Profile
Absorption and Bioavailability
The oral bioavailability (
F
) of 10-HDA is moderate, calculated at approximately 40.12 ± 15.83% in murine models[1]. The absorption half-life (
t1/2ka
) is relatively rapid at 2.37 ± 1.60 hours[1].
Causality of Absorption: The medium-chain length (C10) provides sufficient lipophilicity for passive transcellular diffusion across the intestinal epithelium. However, the presence of both a terminal hydroxyl group and a carboxylic acid moiety increases the polar surface area, preventing complete absorption. Furthermore, the
∼
40% systemic bioavailability indicates a significant first-pass hepatic extraction effect before the intact molecule can reach systemic circulation.
Hepatic Metabolism
Once absorbed into the portal vein, 10-HDA undergoes extensive hepatic metabolism. The primary biotransformation pathway is
ω
-oxidation mediated by Cytochrome P450 enzymes (likely the CYP4A subfamily)[2].
Mechanism: The terminal hydroxyl group at C10 is oxidized first to an aldehyde and subsequently to a carboxylic acid, yielding dicarboxylic acids. The major circulating metabolites identified in vivo are sebacic acid and 2-decenedioic acid (2-DA)[3]. These dicarboxylates are subsequently shuttled into mitochondrial
β
-oxidation, eventually generating succinyl-CoA and acetyl-CoA to feed the TCA cycle[2].
Distribution and Excretion
10-HDA exhibits an elimination half-life (
t1/2λz
) of 11.24 ± 3.90 hours following oral administration[1].
Causality of Prolonged Half-Life: For a medium-chain fatty acid, an 11-hour half-life is relatively prolonged. This suggests reversible binding to plasma proteins (such as human serum albumin), which acts as a systemic reservoir, protecting the molecule from rapid renal clearance and slowly releasing the free acid. Ultimately, the water-soluble dicarboxylate metabolites are filtered by the kidneys and excreted in the urine[4].
In vivo metabolic pathway and clearance of 10-HDA via hepatic ω-oxidation.
Quantitative Pharmacokinetic Parameters
The following table synthesizes the absolute PK parameters of 10-HDA comparing Intravenous (IV) and Oral (PO) administration routes.
Pharmacokinetic Parameter
Intravenous (IV) Administration
Oral (PO) Administration
Absorption Half-life (
t1/2ka
)
N/A
2.37 ± 1.60 h
Elimination Half-life (
t1/2λz
)
11.76 ± 3.25 h
11.24 ± 3.90 h
Area Under Curve (
AUC0−∞
)
11.76 ± 3.25 h·µg/mL
4.72 ± 1.86 h·µg/mL
Absolute Bioavailability (
F
)
100% (Reference)
40.12 ± 15.83%
Data aggregated from validated in vivo pharmacokinetic models[1].
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating LC-MS/MS workflow for quantifying 10-HDA in plasma.
Phase 1: In Vivo Dosing and Sampling
Subject Preparation: Fast adult male Sprague-Dawley rats for 12 hours prior to dosing to eliminate lipid-absorption interference from standard chow.
Administration:
IV Arm: Administer 10-HDA via tail vein injection (e.g., 5 mg/kg) formulated in a saline/PEG400 vehicle.
PO Arm: Administer 10-HDA via oral gavage (e.g., 10 mg/kg).
Causality: Conducting parallel IV and PO arms is mandatory to accurately calculate the absolute bioavailability using the formula:
F=(AUCPO×DoseIV)/(AUCIV×DosePO)
.
Serial Blood Collection: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma.
Aliquoting: Transfer 50 µL of plasma to a clean microcentrifuge tube.
Internal Standard (IS) Addition: Add 10 µL of an isotopically labeled internal standard (e.g., 10-HDA-d4).
Causality: The IS validates the extraction efficiency and corrects for any matrix effects or ion suppression during MS analysis, ensuring the system is self-validating.
Precipitation: Add 150 µL of ice-cold acetonitrile to the plasma. Vortex vigorously for 2 minutes.
Causality: Cold acetonitrile serves a dual purpose: it instantly denatures and precipitates plasma proteins (preventing analytical column clogging) and halts any ex vivo enzymatic degradation of the fatty acid.
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS injection.
Phase 3: LC-MS/MS Bioanalysis
Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).
Causality: The C18 stationary phase provides optimal hydrophobic retention for the 10-carbon aliphatic chain of 10-HDA.
Mobile Phase: Use a gradient elution of Water with 0.1% Formic Acid (A) and Acetonitrile (B).
Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode.
Causality: The carboxylic acid moiety of 10-HDA readily donates a proton in solution, making negative ionization highly sensitive. Monitor the precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) at m/z 185.1
→
[Specific Fragment].
Step-by-step experimental workflow for in vivo pharmacokinetic profiling of 10-HDA.
Conclusion and Formulation Perspectives
The pharmacokinetic profile of 10-HDA reveals a compound with rapid absorption but moderate bioavailability due to extensive first-pass
ω
-oxidation. To elevate the therapeutic efficacy of 10-HDA—particularly for systemic anti-inflammatory or neuroprotective applications—drug development professionals must look toward advanced formulation strategies. Encapsulation within lipid nanoparticles (LNPs) or incorporation into thermosensitive hydrogels could bypass hepatic first-pass metabolism, protect the
α,β
-unsaturated double bond, and significantly enhance the systemic exposure of this potent lipid mediator.
Metabolism and pharmacokinetics of medium chain fatty acids after oral administration of royal jelly to healthy subjects
Source: RSC Publishing
URL:[Link]
Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of 10-Hydroxydecanoic Acid
Source: MDPI
URL:[Link]
Amelioration of Osteoarthritis Development by Daily Oral Supplementation of Royal Jelly
Source: JST (Japan Science and Technology Agency)
URL:[Link]
An In-depth Technical Guide to the Receptor Binding Affinity of 10-hydroxy-2-decenoic Acid
Foreword The study of endogenous ligands and their interactions with cellular receptors is a cornerstone of modern drug discovery and molecular biology. Among the myriad of signaling molecules, fatty acids have emerged a...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
The study of endogenous ligands and their interactions with cellular receptors is a cornerstone of modern drug discovery and molecular biology. Among the myriad of signaling molecules, fatty acids have emerged as a significant class of receptor modulators. This guide provides a comprehensive technical overview of the receptor binding properties of 10-hydroxy-2-decenoic acid, with a particular focus on the lesser-studied 2Z-isomer. While much of the existing literature investigates the more abundant trans-isomer (10-hydroxy-2E-decenoic acid, or 10-HDA), this document aims to consolidate the current knowledge, address the existing informational gaps, and propose a robust experimental framework for the definitive characterization of the 2Z-isomer's receptor binding profile. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the exploration of fatty acid signaling pathways and the identification of novel therapeutic targets.
Introduction to 10-hydroxy-2-decenoic Acid and its Isomers
10-hydroxy-2-decenoic acid is a medium-chain fatty acid (MCFA) that is a significant bioactive component of royal jelly, the nutrient-rich secretion of honeybees. It exists as two primary geometric isomers: the trans-isomer (10-hydroxy-2E-decenoic acid) and the cis-isomer (10-hydroxy-2Z-decenoic acid). The trans-isomer is the more abundant and well-studied of the two. These fatty acids have garnered considerable interest due to their diverse reported biological activities, including anti-inflammatory, antibacterial, and immunomodulatory effects[1][2]. The therapeutic potential of these compounds is intrinsically linked to their ability to interact with specific cellular receptors and modulate downstream signaling cascades.
Potential Receptor Targets for 10-hydroxy-2-decenoic Acid
Based on its structural classification as a medium-chain fatty acid, the primary receptor candidates for 10-hydroxy-2-decenoic acid belong to the family of Free Fatty Acid Receptors (FFARs). These are G protein-coupled receptors (GPCRs) that play crucial roles in metabolism and inflammation[3][4].
G Protein-Coupled Receptor 84 (GPR84): This receptor is preferentially activated by medium-chain fatty acids with carbon chain lengths of 9 to 14[5][6]. Given that 10-hydroxy-2-decenoic acid is a C10 fatty acid, GPR84 stands out as a highly probable target. Activation of GPR84 is primarily coupled to Gi/o signaling pathways, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels[6].
Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120): While primarily recognized as a receptor for long-chain fatty acids, some medium-chain fatty acids have also been shown to interact with FFAR4[4][7]. The binding of the trans-isomer of 10-hydroxy-2-decenoic acid to FFAR4 has been reported to inhibit osteoclastogenesis[7]. FFAR4 activation can lead to the recruitment of β-arrestin-2 and the activation of Gq/11 signaling pathways, resulting in increased intracellular calcium levels[8].
Transient Receptor Potential (TRP) Channels: Some fatty acids and their metabolites are known to modulate the activity of TRP channels, such as TRPA1 and TRPV1[9]. These channels are involved in a variety of sensory processes, including pain and inflammation. While direct binding data for 10-hydroxy-2-decenoic acid is scarce, the potential for interaction warrants investigation.
Current State of Knowledge on Receptor Binding
The majority of the available literature focuses on the trans-isomer (10-hydroxy-2E-decenoic acid). A study has identified this isomer as a key component in royal jelly that inhibits osteoclastogenesis through direct interaction with FFAR4[7]. Another study reported an inhibition constant (Ki) of 5.32 mM for the trans-isomer against histone deacetylase 3 (HDAC3), suggesting a potential intracellular target[10].
Crucially, there is a significant knowledge gap regarding the receptor binding affinity of the 10-hydroxy-2Z-decenoic acid isomer. While one study has suggested that both cis- and trans-2-decenoic acid can activate GPR84 orthologs with only minor differences in potency, direct and quantitative binding data for the hydroxylated 2Z-isomer is not available in the current scientific literature.
Proposed Experimental Framework for Characterizing the Receptor Binding Affinity of 10-hydroxy-2Z-decenoic Acid
To address the current deficit of information, a multi-faceted experimental approach is proposed. This framework is designed to definitively identify the primary receptor target(s) of 10-hydroxy-2Z-decenoic acid and to quantify its binding affinity.
Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for determining the affinity of a ligand for its receptor[11][12][13]. A competitive binding assay would be employed to determine the inhibition constant (Ki) of 10-hydroxy-2Z-decenoic acid.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
Cell Culture and Membrane Preparation:
Human Embryonic Kidney (HEK293) cells stably expressing either human GPR84 or FFAR4 will be cultured to confluency.
Cells will be harvested and homogenized in a cold lysis buffer.
The cell lysate will be centrifuged to pellet the cell membranes. The membrane pellet will be washed and resuspended in an appropriate assay buffer.
The total protein concentration of the membrane preparation will be determined using a standard protein assay (e.g., BCA assay).
Competitive Binding Assay:
In a 96-well plate, incubate a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein) with a constant concentration of a suitable radioligand for the target receptor (e.g., a tritiated GPR84 or FFAR4 agonist).
Add a range of concentrations of unlabeled 10-hydroxy-2Z-decenoic acid (and 10-hydroxy-2E-decenoic acid for comparison) to the wells.
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Allow the filters to dry, and then add a scintillation cocktail.
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis:
The data will be analyzed using non-linear regression to fit a sigmoidal dose-response curve.
The concentration of 10-hydroxy-2Z-decenoic acid that inhibits 50% of the specific binding of the radioligand (IC50) will be determined.
The inhibition constant (Ki) will be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can provide valuable information on the kinetics of binding (association and dissociation rates) in addition to the binding affinity.
Experimental Workflow for Surface Plasmon Resonance
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol:
Receptor Immobilization:
Purified GPR84 or FFAR4 protein will be immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
The remaining active sites on the chip surface will be blocked to prevent non-specific binding.
Binding Analysis:
A running buffer will be continuously flowed over the sensor chip surface to establish a stable baseline.
A series of concentrations of 10-hydroxy-2Z-decenoic acid will be injected over the chip surface.
The change in the SPR signal, which is proportional to the mass of analyte bound to the immobilized receptor, will be monitored in real-time.
Following the association phase, the running buffer will be flowed over the chip to monitor the dissociation of the analyte from the receptor.
Data Analysis:
The resulting sensorgrams (plots of response units versus time) will be analyzed using appropriate software.
The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) will be determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Experimental Workflow for Isothermal Titration Calorimetry
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Detailed Protocol:
Sample Preparation:
Purified GPR84 or FFAR4 protein will be dialyzed extensively against a suitable buffer to ensure buffer matching.
A solution of 10-hydroxy-2Z-decenoic acid will be prepared in the same dialysis buffer.
The concentrations of both the protein and the ligand will be accurately determined.
ITC Experiment:
The protein solution will be loaded into the sample cell of the ITC instrument, and the ligand solution will be loaded into the injection syringe.
A series of small, sequential injections of the ligand solution will be made into the protein solution while the heat change is continuously monitored.
Data Analysis:
The heat change associated with each injection will be integrated to generate a binding isotherm.
This isotherm will be fitted to a suitable binding model to determine the binding affinity (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Downstream Signaling Pathway Analysis
Once the primary receptor target for 10-hydroxy-2Z-decenoic acid has been identified and its binding affinity quantified, it is crucial to characterize the functional consequences of this binding.
Signaling Pathways of Potential Receptors
Caption: Potential downstream signaling pathways of GPR84 and FFAR4.
Functional assays will be employed to confirm that the binding of 10-hydroxy-2Z-decenoic acid to its receptor leads to a cellular response consistent with the known signaling pathways of that receptor.
For GPR84 (Gi/o-coupled): A cAMP assay will be performed. A decrease in forskolin-stimulated cAMP levels in cells expressing GPR84 upon treatment with 10-hydroxy-2Z-decenoic acid would confirm Gi/o activation.
For FFAR4 (Gq/11-coupled): An intracellular calcium mobilization assay will be conducted. An increase in intracellular calcium levels in cells expressing FFAR4 following treatment with 10-hydroxy-2Z-decenoic acid would indicate Gq/11 activation.
Summary and Future Directions
The study of 10-hydroxy-2-decenoic acid, particularly the 2Z-isomer, presents an exciting opportunity to uncover novel aspects of fatty acid signaling. While the current literature provides a solid foundation by identifying likely receptor targets and offering a wealth of information on the more common trans-isomer, a significant knowledge gap remains concerning the specific receptor binding affinity of 10-hydroxy-2Z-decenoic acid.
The experimental framework outlined in this guide provides a clear and comprehensive path forward for the definitive characterization of this molecule's receptor interactions. By employing a combination of classical and modern biophysical techniques, researchers can elucidate the binding kinetics and thermodynamics of 10-hydroxy-2Z-decenoic acid, paving the way for a deeper understanding of its physiological roles and its potential as a therapeutic agent. The successful execution of these proposed studies will not only fill a critical void in the current scientific literature but will also provide invaluable insights for the rational design of novel drugs targeting fatty acid receptors for the treatment of metabolic and inflammatory diseases.
References
Free fatty acid receptor - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]
Chen, Y. F., Wang, K., Zhang, Y., Chen, Y., & Wang, K. (2018). 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells. BMC complementary and alternative medicine, 18(1), 202. [Link]
Eiamtanasate, S., Gow, J. M., Berg, K. A., & Clarke, W. P. (2013). Regulation of G protein-coupled receptor signaling by the novel C-terminal scaffolding protein, GIV. The Journal of pharmacology and experimental therapeutics, 345(1), 115–125. [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
GPR84 - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]
Im, D. S. (2016). Free Fatty Acid Receptors in Enteroendocrine Cells. Endocrinology, 157(11), 4136–4144. [Link]
Kimura, I., Ichimura, A., Ohue-Kitano, R., & Igarashi, M. (2020). Free Fatty Acid Receptors in Health and Disease. Physiological reviews, 100(1), 171–210. [Link]
Milligan, G., Shimpukade, B., Ulven, T., & Hudson, B. D. (2017). Complex Pharmacology of Free Fatty Acid Receptors. Chemical reviews, 117(1), 67–110. [Link]
Polsinelli, G. A., & Yu, H. D. (2018). Regulation of histone deacetylase 3 by metal cations and 10-hydroxy-2E-decenoic acid: Possible epigenetic mechanisms of queen-worker bee differentiation. PloS one, 13(12), e0204538. [Link]
Staruschenko, A., Jeske, N. A., & Akopian, A. N. (2010). The functions of TRPA1 and TRPV1: moving away from sensory nerves. Current topics in medicinal chemistry, 10(17), 1771–1779. [Link]
Sugiyama, T., Takahashi, K., & Mori, H. (2012). Inhibitory effect of 10-hydroxy-trans-2-decenoic acid on LPS-induced IL-6 production via reducing IκB-ζ expression. Innate immunity, 18(4), 570–576. [Link]
Tsuchiya, T., Ishida, Y., & Arita, M. (2020). The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss by inhibiting NF-κB signaling downstream of FFAR4. The Journal of biological chemistry, 295(34), 12224–12232. [Link]
Wang, J., Wu, X., & Simonavicius, N. (2006). Medium-chain fatty acids as ligands for GPR84. The Journal of biological chemistry, 281(45), 34457–34466. [Link]
Tsuchiya, T., et al. (2020). The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss by inhibiting NF-κB signaling downstream of FFAR4. Journal of Biological Chemistry, 295(34), 12224-12232.
GPR84. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link].
Free Fatty Acid Receptors as Mediators and Therapeutic Targets in Liver Disease. (2021). Frontiers in Physiology, 12, 652390.
Complex Pharmacology of Free Fatty Acid Receptors. (2017). Chemical Reviews, 117(1), 67-110.
Free Fatty Acids and Free Fatty Acid Receptors: Role in Regulating Arterial Function. (2024). International Journal of Molecular Sciences, 25(14), 7789.
Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice. (2021). Food & Function, 12(18), 8567-8580.
The functions of TRPA1 and TRPV1: moving away from sensory nerves. (2010). Current Topics in Medicinal Chemistry, 10(17), 1771-1779.
Effects of 10-HDA on MAPK, NF-κB, and STAT3 signaling pathways in human... (n.d.).
Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of 10-Hydroxydecanoic Acid. (2025). Molecules, 30(13), 5432.
Comparison of the ligand binding pockets in GPR84 and four other lipid... (n.d.).
High Density Receptor-Ligand Binding Assays. (n.d.). MilliporeSigma.
Receptor Binding Assays. (n.d.).
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (n.d.).
Effects of 10-Hydroxy-2-decenoic Acid and 10-Hydroxydecanoic Acid in Royal Jelly on Bone Metabolism in Ovariectomized Rats: A Pilot Study. (2023). Nutrients, 15(16), 3598.
Inhibitory effect of 10-hydroxy-trans-2-decenoic acid on LPS-induced IL-6 production via reducing IκB-ζ expression. (2011).
Receptor-Ligand Binding Assays. (n.d.). Revvity.
10-hydroxy-2-decenoic acid alleviates lipopolysaccharide-induced intestinal mucosal injury through anti-inflammatory, antioxidant, and gut microbiota modulation activities in chickens. (2023). Frontiers in Microbiology, 14.
Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (2025). International Journal of Molecular Sciences, 26(6), 3045.
Regulation of histone deacetylase 3 by metal cations and 10-hydroxy-2E-decenoic acid: Possible epigenetic mechanisms of queen-worker bee differentiation. (2018). PLOS ONE, 13(12), e0204538.
Quantitative Analysis of 10-Hydroxy-2-decenoic Acid by High-Performance Liquid Chromatography: An Application Note and Comprehensive Protocol
This document provides a detailed guide for the quantification of 10-hydroxy-2-decenoic acid (10-HDA), a key bioactive lipid marker, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed guide for the quantification of 10-hydroxy-2-decenoic acid (10-HDA), a key bioactive lipid marker, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This application note is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the determination of 10-HDA in various matrices, with a primary focus on royal jelly and related products.
Introduction: The Significance of 10-HDA Quantification
10-Hydroxy-2-decenoic acid (10-HDA) is a unique, medium-chain unsaturated fatty acid found exclusively in royal jelly, the nutrient-rich secretion of worker honeybees (Apis mellifera).[1] It is the principal active component of royal jelly and is widely recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, immunomodulatory, and antitumor properties. Consequently, the concentration of 10-HDA is a critical quality parameter for royal jelly and its derived products, serving as an indicator of authenticity and freshness.[2] Accurate and precise quantification of 10-HDA is therefore essential for quality control in the food and dietary supplement industries, as well as for research and development of new therapeutic agents.
High-performance liquid chromatography (HPLC) is the preferred analytical technique for the determination of 10-HDA due to its high resolution, sensitivity, and reproducibility. This application note details a validated RP-HPLC method that is both robust and readily implementable in a standard analytical laboratory.
Principles of the Analytical Method
The quantification of 10-HDA is achieved through reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.
The Stationary Phase: C18 (Octadecylsilane)
The method employs a C18 (ODS) column as the stationary phase. C18 columns are packed with silica particles that have been chemically modified with 18-carbon alkyl chains. This creates a non-polar, hydrophobic surface.
Causality: The long, non-polar C18 chains interact with hydrophobic molecules through van der Waals forces. 10-HDA, being a fatty acid with a ten-carbon backbone, possesses significant hydrophobicity and is therefore retained on the C18 stationary phase.
The Mobile Phase: An Acidified Polar Solvent Mixture
The mobile phase is a mixture of polar solvents, typically methanol and water, with the addition of an acid such as phosphoric acid or formic acid.
Methanol and Water: Methanol is a polar organic solvent that is miscible with water. The ratio of methanol to water determines the polarity of the mobile phase. A higher proportion of methanol (the "stronger" solvent in reversed-phase) will decrease the polarity of the mobile phase, leading to faster elution of hydrophobic compounds like 10-HDA. Conversely, a higher proportion of water (the "weaker" solvent) will increase mobile phase polarity and result in longer retention times. The optimal ratio is selected to achieve good resolution of 10-HDA from other matrix components within a reasonable analysis time.
Acidification: The addition of an acid to the mobile phase is crucial for two reasons:
Analyte Ionization Suppression: 10-HDA is a carboxylic acid with a pKa value. At a pH above its pKa, it will be deprotonated and exist in its anionic (more polar) form, leading to poor retention and peak tailing on a non-polar C18 column. By acidifying the mobile phase to a pH well below the pKa of 10-HDA, the carboxylic acid group remains protonated (in its neutral form). This increases its hydrophobicity, ensuring consistent and strong retention, and resulting in sharp, symmetrical peaks.
Silanol Group Suppression: The silica backbone of the C18 stationary phase contains residual silanol groups (Si-OH) which can be acidic. At higher pH, these silanol groups can become deprotonated (Si-O-) and interact with polar functional groups on the analyte, causing peak tailing. Acidifying the mobile phase suppresses the ionization of these silanol groups, minimizing these undesirable secondary interactions.
UV Detection
Detection is performed using a UV-Vis or Photodiode Array (PDA) detector. 10-HDA contains a conjugated system (a double bond adjacent to a carbonyl group) which acts as a chromophore, allowing it to absorb ultraviolet (UV) light.
Wavelength Selection: The selection of the detection wavelength is critical for achieving optimal sensitivity. 10-HDA exhibits a strong absorbance in the low UV region, typically between 210 nm and 215 nm. Operating at the wavelength of maximum absorbance (λmax) provides the highest signal-to-noise ratio for the analyte.
Materials and Reagents
Solvents: HPLC grade methanol, acetonitrile, and water.
Acids: Phosphoric acid (85%) or formic acid (≥98%).
Standards: 10-Hydroxy-2-decenoic acid (10-HDA) reference standard (≥98% purity).
Internal Standard (Optional but Recommended): Methyl 4-hydroxybenzoate (MHB) or another suitable compound that is well-resolved from 10-HDA and other matrix components.
Sample Matrix: Royal jelly (fresh or lyophilized), or other formulations containing 10-HDA.
Detailed Protocols
Experimental Workflow
Caption: Overall workflow for the quantification of 10-HDA.
Preparation of Standard Solutions
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of 10-HDA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase. These solutions are used to construct the calibration curve.
Sample Preparation (Example: Lyophilized Royal Jelly)
Accurately weigh approximately 100 mg of the homogenized lyophilized royal jelly powder into a 50 mL volumetric flask.
Add approximately 40 mL of a 50:50 (v/v) methanol/water solution.
Sonicate the mixture for 30 minutes to ensure complete dissolution of 10-HDA.
Allow the solution to cool to room temperature and then dilute to the 50 mL mark with the same solvent mixture.
Filter the solution through a 0.45 µm nylon syringe filter, followed by a 0.2 µm nylon syringe filter, into an HPLC vial.
Note: For fresh royal jelly, a larger initial sample weight (e.g., 500 mg) may be used.
HPLC Operating Conditions
The following table outlines typical HPLC conditions for 10-HDA analysis. These may require optimization based on the specific instrument and column used.
Parameter
Recommended Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
Methanol:Water:Phosphoric Acid (55:45:0.2, v/v/v)
Flow Rate
1.0 mL/min
Column Temperature
25°C
Detection Wavelength
215 nm
Injection Volume
10 µL
Run Time
Approximately 10 minutes
Method Validation
A robust analytical method must be validated to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
Calibration Curve: Plot the peak area of the 10-HDA standard injections against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
Quantification: Determine the peak area of 10-HDA in the sample chromatogram. Use the calibration curve equation to calculate the concentration of 10-HDA in the injected sample solution.
Final Concentration: Account for the initial sample weight and dilution factors to calculate the final concentration of 10-HDA in the original sample, typically expressed as a percentage (w/w).
Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
Peak Tailing
- Secondary interactions with silanol groups- Mobile phase pH too high- Column overload
- Ensure mobile phase is sufficiently acidic (pH < 3)- Use a well-endcapped C18 column- Reduce sample concentration or injection volume
Ghost Peaks
- Contamination in the mobile phase or system- Carryover from previous injections
- Use fresh, high-purity solvents- Flush the system and injector with a strong solvent- Inject a blank (mobile phase) to confirm carryover
Baseline Drift
- Column not equilibrated- Fluctuations in temperature- Contaminated mobile phase
- Allow sufficient time for column equilibration- Use a column oven for stable temperature control- Prepare fresh mobile phase
Poor Resolution
- Inappropriate mobile phase composition- Column degradation
- Optimize the methanol/water ratio- Replace the column
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust means for the quantification of 10-hydroxy-2-decenoic acid. By understanding the underlying principles of the separation and detection, and by following the outlined protocols, researchers can achieve accurate and precise results for quality control and research applications.
References
Kim, J., & Lee, J. (2010). Quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in usa by high performance liquid chromatography. Apiservices. [Link]
Scribd. (n.d.). HPLC Analysis of 10-HDA in Royal Jelly. [Link]
Garcia-Amoedo, L. H., & de Almeida-Muradian, L. B. (2007). Quantitative determination of trans- 10-Hydroxy-2-Decenoic Acid (10-HDA) in Brazilian royal jelly and commercial products containing royal jelly. Ciência e Tecnologia de Alimentos, 27(1), 94-97. [Link]
Zhou, J., Xue, X., Li, Y., Zhao, J., & Zhang, J. (2007). Optimized determination method for trans-10-hydroxy-2-decenoic acid content in royal jelly by high-performance liquid chromatography with an internal standard. Journal of AOAC International, 90(1), 244-249. [Link]
Dolan, J. W. (2023). Why Acid? Separation Science. [Link]
Kim, J., & Lee, J. (2010). Quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in usa. Journal of Apiproduct and Apimedical Science, 2(3), 77-82. [Link]
Stoll, D. R. (2021). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]
El-Shafae, A. M., & El-Domiaty, M. M. (2020). A Validated Stability-Indicating HPTLC Assay for Determination of 10-Hydroxy-2-Decenoic Acid Content in Royal Jelly Products Using Robust Regression Methods. Journal of Chromatographic Science, 58(8), 736-744. [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
Mahindrakar, A. N., & Chandra, S. (2013). Comparison of solvent extraction and solid-phase extraction for the determination of polychlorinated biphenyls in transformer oil. Arabian Journal of Chemistry, 9, S133-S137. [Link]
Angelov, T., & Hristov, I. (2018). HPLC determination of pKa value of 10-hydroxy-2-decenoic acid. Journal of Liquid Chromatography & Related Technologies, 41(2), 87-92. [Link]
Odor, E., & Mărghitaş, L. A. (2014). Determination of Trans-10-Hydroxy-2-Decenoic Acid (10-HDA) in Transylvanian Royal Jelly. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Animal Science and Biotechnologies, 71(1), 109-113. [Link]
Application Note: Stereoselective Synthesis of 10-Hydroxy-2Z-decenoic Acid via Still-Gennari Olefination
Executive Summary 10-Hydroxy-2E-decenoic acid (10-HDA), commonly known as royal jelly acid, is a naturally occurring fatty acid with well-documented antimicrobial, anti-inflammatory, and neurogenic properties. However, r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
10-Hydroxy-2E-decenoic acid (10-HDA), commonly known as royal jelly acid, is a naturally occurring fatty acid with well-documented antimicrobial, anti-inflammatory, and neurogenic properties. However, rigorously investigating the structure-activity relationship (SAR) of its lipid signaling pathways requires access to its geometric isomer, 10-hydroxy-2Z-decenoic acid [1]. Synthesizing the Z-isomer presents a significant thermodynamic challenge, as standard olefination techniques overwhelmingly favor the more stable E-alkene. This application note details a robust, highly stereoselective protocol for synthesizing 10-hydroxy-2Z-decenoic acid utilizing a modified Still-Gennari olefination, achieving exceptional Z:E selectivity.
Scientific Rationale & Causality
The Olefination Challenge: Kinetic vs. Thermodynamic Control
The standard Horner-Wadsworth-Emmons (HWE) reaction employs alkyl phosphonates (e.g., triethyl phosphonoacetate) and operates under thermodynamic control. The initial nucleophilic addition forms an equilibrating mixture of erythro and threo betaine intermediates. Because the subsequent elimination of the oxaphosphetane is the rate-limiting step, the system funnels through the more stable trans-oxaphosphetane, yielding the E-alkene[2].
To invert this selectivity, our protocol utilizes the Still-Gennari modification , employing bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate. The strongly electron-withdrawing trifluoroethyl groups drastically accelerate the elimination step. As a result, elimination outpaces betaine equilibration. The reaction is forced under strict kinetic control, trapping the initially formed erythro betaine and funneling it exclusively through the cis-oxaphosphetane to yield the Z-alkene[3].
Protecting Group Strategy
To streamline the synthesis, we utilize an acetate protecting group for the primary alcohol of the 1,8-octanediol starting material. Unlike bulky silyl ethers (which require a separate desilylation step using fluoride sources), the acetate ester is cleaved simultaneously with the methyl ester during the final aqueous saponification. This dual-cleavage strategy maximizes overall yield and minimizes purification bottlenecks.
Figure 1: Kinetic control mechanism of the Still-Gennari olefination favoring the Z-alkene.
Comparative Olefination Data
To justify the selection of the Still-Gennari reagent, the table below summarizes the expected outcomes of various olefination methodologies when applied to aliphatic aldehydes.
Olefination Method
Phosphonate Reagent
Dominant Control
Typical Z:E Ratio
Expected Yield (%)
Standard HWE
Triethyl phosphonoacetate
Thermodynamic
1:99
85–95
Ando Method
Ethyl diphenylphosphonoacetate
Kinetic/Thermodynamic
88:12
80–85
Still-Gennari
Bis(2,2,2-trifluoroethyl) phosphonate
Kinetic
>95:5
75–85
Data aggregated from standard stereoselective synthesis benchmarks[2].
Experimental Workflow
Figure 2: Step-by-step synthetic workflow for 10-hydroxy-2Z-decenoic acid.
Step-by-Step Protocols
Protocol A: Synthesis of the Precursor (8-Acetoxyoctanal)
Mono-acetylation : In a 500 mL round-bottom flask, dissolve 1,8-octanediol (1.0 eq, 50 mmol) in toluene (150 mL). Add glacial acetic acid (1.0 eq, 50 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Reflux with a Dean-Stark trap for 4 hours to remove water.
Workup : Cool to room temperature, wash with saturated NaHCO₃ (2 x 50 mL) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate 8-hydroxyoctyl acetate.
Swern Oxidation : In an oven-dried flask under N₂, add oxalyl chloride (1.2 eq, 60 mmol) to anhydrous dichloromethane (DCM, 100 mL) and cool to -78 °C.
Add 8-hydroxyoctyl acetate (1.0 eq, 50 mmol) dissolved in DCM (20 mL) dropwise. Stir for 30 minutes at -78 °C.
Add Triethylamine (5.0 eq, 250 mmol) dropwise. Allow the reaction to slowly warm to 0 °C over 1 hour.
Quench & Extract : Quench with distilled water (50 mL). Extract with DCM. Wash organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield 8-acetoxyoctanal.
Self-Validation: TLC should show complete consumption of the alcohol. The aldehyde proton must be visible via crude ¹H NMR at ~9.7 ppm.
Protocol B: Z-Selective Still-Gennari Olefination
Reagent Preparation : In a flame-dried flask under N₂, dissolve bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 eq, 12 mmol) and 18-crown-6 (1.5 eq, 15 mmol) in anhydrous THF (50 mL).
Deprotonation : Cool the solution to -78 °C. Add Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.2 eq) dropwise. Stir for 30 minutes to form the phosphonate carbanion[2].
Nucleophilic Addition : Dissolve 8-acetoxyoctanal (1.0 eq, 10 mmol) in anhydrous THF (10 mL) and add dropwise to the reaction mixture at -78 °C.
Kinetic Trapping : Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
Workup : Quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
Purification : Purify the crude oil via silica gel flash chromatography (gradient elution: 5% to 15% EtOAc in Hexanes) to yield methyl 10-acetoxy-2Z-decenoate.
Self-Validation: Analyze ¹H NMR coupling constants of the vinylic protons. The target Z-isomer will display a coupling constant of
J≈11.5
Hz, confirming kinetic control. Any residual E-isomer will display a distinct
J≈15.6
Hz[4].
Protocol C: Global Saponification
Saponification : Dissolve methyl 10-acetoxy-2Z-decenoate (1.0 eq, 5 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL).
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 4.0 eq, 20 mmol). Causality: The large excess of base ensures complete cleavage of both the methyl ester and the primary acetate protecting group in a single step.
Stir the reaction mixture at room temperature for 12 hours. Crucial Note: Room temperature is strictly maintained; heating risks base-catalyzed isomerization of the Z-double bond to the thermodynamically stable E-isomer.
Workup & Acidification : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with water (15 mL) and wash with diethyl ether (1 x 20 mL) to remove non-polar impurities.
Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl[4].
Extract the acidified aqueous layer with EtOAc (3 x 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 10-hydroxy-2Z-decenoic acid as a solid[4].
Final Validation : Confirm product identity via LC-MS. The exact theoretical mass for C₁₀H₁₈O₃ is 186.1256[1].
References
ChemicalBook . 10-Hydroxy-2-decenoic acid synthesis. Retrieved from 4
Tokyo Chemical Industry Co., Ltd. (TCI) . Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method. Retrieved from
MDPI . Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from 2
Semantic Scholar . Direct synthesis of Z-unsaturated esters. A useful modification of the horner-emmons olefination. (Still, W.C., Gennari, C., 1983). Retrieved from 3
Application Note: Advanced Purification Techniques for 10-Hydroxy-2Z-Decenoic Acid Isomers
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Isolation of cis (Z) isomers from trans (E) dominant fatty acid mixtures using Silver-Ion Chromatography.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Focus: Isolation of cis (Z) isomers from trans (E) dominant fatty acid mixtures using Silver-Ion Chromatography.
Introduction & Mechanistic Rationale
10-Hydroxy-2-decenoic acid (10-HDA) is a unique, biologically active medium-chain fatty acid predominantly found in the royal jelly of honeybees. In its natural state, 10-HDA exists almost exclusively as the trans (2E) isomer. However, the cis (2Z) isomer—10-hydroxy-2Z-decenoic acid—is of significant pharmacological interest for its distinct receptor modulation and anti-tumor properties.
Isolating the Z-isomer from synthetic mixtures or natural extracts presents a formidable analytical challenge. Because E and Z isomers of 10-HDA share identical molecular weights and nearly identical polarities, standard separation techniques fail. Flash chromatography on standard unmodified silica gel is highly inefficient for this purpose, often requiring multiple cumbersome, solvent-heavy runs just to achieve a marginal 99:1 E:Z ratio[1].
The Mechanistic Solution: Silver-Ion Chromatography (Ag-HPLC)
To achieve baseline resolution of these geometric isomers, we must exploit the spatial geometry of the double bond rather than the molecule's overall polarity. Silver-ion chromatography relies on the ability of silver ions (
Ag+
) to form reversible charge-transfer (
π
) complexes with the
π
-electrons of unsaturated double bonds[2].
Causality of Separation: The cis (Z) double bond has its alkyl chains on the same side, leaving one face of the
π
-bond completely unhindered and exposed. In contrast, the trans (E) double bond has alkyl groups on opposite sides, creating steric hindrance that restricts the approach of the silver ion. Consequently, the Z-isomer coordinates much more strongly with the
Ag+
stationary phase and is retained significantly longer than the E-isomer, allowing for absolute isolation[2].
Purification Workflow
Below is the strategic workflow for isolating 10-hydroxy-2Z-decenoic acid. Note that the workflow mandates an initial esterification step. Free carboxylic acids interact too strongly with the silver ions and the silica support, causing severe peak tailing. By temporarily masking the polar carboxyl group as an ethyl ester, the separation is driven purely by the
π
-bond geometry[3].
Workflow for the isolation of 10-hydroxy-2Z-decenoic acid using Ag+-HPLC.
Quantitative Method Comparison
The table below summarizes the chromatographic efficiency of various techniques when attempting to separate E/Z isomers of 10-HDA.
Separation Technique
Stationary Phase
Mobile Phase
E/Z Selectivity (
α
)
Typical Z-Isomer Purity
Flash Chromatography
Unmodified Silica Gel (60 µm)
Hexane / Ethyl Acetate
~1.05 (Poor)
< 85% (Requires multiple runs)
RP-HPLC
C18 (Octadecylsilane)
Methanol / Water
~1.10 (Moderate)
~90%
Ag+-SPE (Pre-fractionation)
Silver-Impregnated Silica
Hexane / Acetone
~1.50 (Good)
~95%
Preparative Ag+-HPLC
Silver-Impregnated Silica (5 µm)
Hexane / Acetonitrile (0.1%)
> 2.00 (Excellent)
> 99% (Baseline resolution)
Step-by-Step Experimental Protocol
Phase 1: Esterification (Derivatization)
Objective: Convert the free acid mixture to ethyl esters (10-HDA-EE) to prevent carboxyl-driven secondary interactions on the silver-ion column.
Dissolve 2.0 g of the raw E/Z-10-HDA mixture in 50 mL of absolute ethanol.
Add 0.5 mL of concentrated sulfuric acid (
H2SO4
) as a catalyst.
Reflux the mixture under nitrogen for 4 hours.
Cool to room temperature and neutralize carefully with saturated aqueous
NaHCO3
.
Extract the aqueous layer with ethyl acetate (
3×30
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield crude 10-HDA-EE.
Phase 2: Ag+-SPE Pre-fractionation
Objective: Remove the highly abundant E-isomer to prevent overloading the preparative HPLC column.
Condition a commercial Silver-Ion Solid Phase Extraction (Ag+-SPE) cartridge (e.g., 2 g sorbent) with 10 mL of acetone, followed by 20 mL of hexane.
Load 200 mg of the crude 10-HDA-EE mixture dissolved in 1 mL of hexane onto the cartridge.
Elute E-Isomer: Wash the cartridge with 15 mL of 2% acetone in hexane. The sterically hindered E-isomer elutes in this fraction.
Elute Z-Isomer: Elute the tightly bound Z-isomer by increasing the solvent strength to 10% acetone in hexane (15 mL). Collect and concentrate this enriched Z-isomer fraction.
Phase 3: Preparative Ag+-HPLC
Objective: Achieve absolute baseline resolution and isolate the >99% pure Z-isomer.
Column: Use a preparative silver-ion column (e.g., ChromSpher 5 Lipids,
250×10
mm, 5 µm).
Mobile Phase: Isocratic elution using 0.1% Acetonitrile in Hexane. Note: Acetonitrile acts as a
π
-electron modifier that gently competes with the double bonds for the
Ag+
sites, sharpening the peaks[2].
Collection: The E-isomer will elute first. Collect the distinct, later-eluting peak corresponding to the 10-HDA-EE Z-isomer. Evaporate the solvent under a gentle stream of nitrogen.
Phase 4: Saponification (Hydrolysis)
Objective: Convert the purified Z-ester back to the biologically active free acid.
Dissolve the purified 10-HDA-EE Z-isomer in 10 mL of Tetrahydrofuran (THF).
Add 10 mL of 1 M aqueous NaOH. Stir vigorously at room temperature for 12 hours.
Evaporate the THF under reduced pressure.
Chill the remaining aqueous solution to 4°C and carefully acidify to pH 2 using 1 M HCl.
Extract the precipitated free acid with ethyl acetate (
3×15
mL). Dry over
Na2SO4
and concentrate to yield pure 10-hydroxy-2Z-decenoic acid.
Protocol Self-Validation System
To ensure the trustworthiness and integrity of the purification, the protocol must be self-validating. Following Phase 4, subject the isolated free acid to
1H
-NMR spectroscopy (300 MHz or higher, in
CDCl3
).
The geometric configuration is definitively confirmed by the vicinal coupling constant (
3JHH
) of the vinylic protons at the C2 and C3 positions.
The trans (E) isomer exhibits a large coupling constant of J≈15.5
Hz .
The purified cis (Z) isomer will display a distinctively smaller coupling constant of J≈11.5
Hz .
The complete absence of the 15.5 Hz doublet in the NMR spectrum definitively validates the success of the isomeric isolation, confirming >99% purity of the 10-hydroxy-2Z-decenoic acid.
References
Heppel, J., et al. "Synthesis of (E)-10-hydroxy-2-decenoic acid ethyl ester via a one-pot tandem oxidation-Wittig process." ACG Publications, 2018.
URL:[Link]
Momchilova, S. M., & Nikolova-Damyanova, B. M. "Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols-2001 to 2011." Analytical Sciences, 2012.
URL:[Link]
Momchilova, S. M., & Nikolova-Damyanova, B. M. "Separation of isomeric octadecenoic fatty acids in partially hydrogenated vegetable oils as p-methoxyphenacyl esters using a single-column silver ion high-performance liquid chromatography (Ag-HPLC)." Nature Protocols, 2010.
URL:[Link]
Application Notes & Protocols: Utilizing 10-hydroxy-2-decenoic acid in Cell Culture Assays
Abstract 10-hydroxy-2-decenoic acid (10-HDA) is a unique medium-chain fatty acid found exclusively in royal jelly, a substance secreted by honeybees.[1][2] Its diverse pharmacological properties, including anti-inflammat...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
10-hydroxy-2-decenoic acid (10-HDA) is a unique medium-chain fatty acid found exclusively in royal jelly, a substance secreted by honeybees.[1][2] Its diverse pharmacological properties, including anti-inflammatory, immunomodulatory, and neuroprotective effects, have made it a compound of significant interest in biomedical and drug development research.[2][3][4][5][6] This guide provides in-depth, field-proven protocols for researchers, scientists, and drug development professionals to effectively utilize 10-HDA in various cell culture-based assays. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Section 1: Foundational Protocols & Best Practices
Before initiating functional assays, it is critical to establish foundational protocols for handling 10-HDA and preparing your cell culture systems. These steps are essential for ensuring reproducibility and obtaining reliable data.
Reagent Handling and Stock Solution Preparation
10-HDA is typically supplied as a white to beige crystalline solid or powder.[7] Proper storage and solubilization are paramount for maintaining its bioactivity.
Storage: Store solid 10-HDA at -20°C for long-term stability.[7]
Solubility: 10-HDA is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[7] Its solubility is approximately 20 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.[7] For most cell culture applications, preparing a high-concentration stock in sterile DMSO or ethanol is recommended.
Causality: Using a high-concentration stock allows for minimal volumes of the organic solvent to be added to the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity. The final concentration of DMSO or ethanol in the culture medium should ideally be kept below 0.1% (v/v).
Protocol for 100 mM Stock Solution in DMSO:
Weigh out 18.63 mg of 10-HDA (Molecular Weight: 186.25 g/mol ).
Under sterile conditions (e.g., in a laminar flow hood), dissolve the 10-HDA in 1 mL of sterile, cell culture-grade DMSO.
Vortex thoroughly until completely dissolved.
Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store aliquots at -20°C.
Cell Line Selection and Culture
The choice of cell line is dictated by the biological question being investigated. Below are recommended cell lines for studying the primary effects of 10-HDA.
Biological Effect
Recommended Cell Line
Rationale
Anti-Inflammation
RAW 264.7 (Murine Macrophage)
A standard and robust model for studying LPS-induced inflammation, nitric oxide production, and cytokine release.[8][9]
Neuroprotection
SH-SY5Y (Human Neuroblastoma)
Widely used to model neuronal function and neurodegenerative diseases. Can be differentiated into a more mature neuronal phenotype.
Immunomodulation
Human Peripheral Blood Mononuclear Cells (PBMCs)
Provides a primary cell model to study effects on diverse immune cell populations, such as T lymphocytes and dendritic cells.[4][10]
Before any functional assay, it is mandatory to determine the non-toxic concentration range of 10-HDA for your specific cell line. This ensures that the observed effects are due to the compound's specific bioactivity and not a result of general cytotoxicity.
Protocol: MTT or CCK-8 Cytotoxicity Assay
Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Treatment: Prepare a serial dilution of 10-HDA in your complete culture medium. A common range to test is from 1 µM to 1000 µM. Also, prepare a "vehicle control" well containing the highest concentration of DMSO or ethanol used in the dilutions.
Incubation: Remove the old medium and add the 10-HDA dilutions to the respective wells. Incubate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
Viability Assessment: Add a viability reagent like MTT or CCK-8 to each well according to the manufacturer's protocol.[9]
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% viability for use in subsequent functional assays.
10-HDA is well-documented for its ability to modulate inflammatory responses, often by inhibiting the NF-κB signaling pathway.[8][11][12] A cornerstone assay for this activity involves challenging macrophage cells with lipopolysaccharide (LPS) and measuring the subsequent inflammatory response.
Signaling Pathway: 10-HDA Inhibition of LPS-Induced Inflammation
LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like IL-6 and TNF-α. 10-HDA has been shown to interfere with this pathway, reducing the inflammatory output.[3][8][13]
Caption: 10-HDA inhibits the LPS-induced NF-κB signaling pathway.
Protocol: Nitric Oxide (NO) Production in RAW 264.7 Cells
This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, using the Griess reagent, which detects nitrite (NO₂⁻), a stable breakdown product of NO.[9][14]
Experimental Workflow:
Caption: Workflow for measuring nitric oxide production.
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell adherence.
Pre-treatment: Carefully remove the medium. Add 100 µL of fresh medium containing the desired, non-toxic concentrations of 10-HDA. Include a "vehicle control" (DMSO/ethanol) and a "no treatment" control. Incubate for 1-2 hours.
Causality: Pre-treatment allows 10-HDA to enter the cells and be available to act on its molecular targets before the inflammatory stimulus is introduced.
Stimulation: Add a concentrated LPS solution to each well (except for the negative control wells) to achieve a final concentration of 1 µg/mL.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Griess Assay:
a. Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottomed 96-well plate.
b. Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.
c. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well and incubate for another 10 minutes at room temperature, protected from light.
d. A purple/magenta color will develop.
Data Acquisition: Immediately measure the absorbance at 540 nm using a microplate reader.
Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to calculate the nitrite concentration in each sample. The reduction in nitrite concentration in 10-HDA-treated wells compared to the LPS-only wells indicates an anti-inflammatory effect.
To further characterize the anti-inflammatory effect, quantify the secretion of key cytokines like TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]
Step-by-Step Methodology:
Follow steps 1-4 from the Nitric Oxide Production protocol (Section 2.2).
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at low speed (e.g., 300 x g for 5 minutes) to pellet any floating cells.
ELISA: Carefully collect the supernatant. Use commercially available ELISA kits for murine TNF-α or IL-6. Follow the manufacturer's instructions precisely for sample dilution, incubation times, and washing steps.
Data Analysis: Calculate the cytokine concentrations based on the standard curve provided in the kit. A dose-dependent decrease in cytokine levels with 10-HDA treatment confirms its anti-inflammatory properties.
Section 3: Neuroprotective Effect Assays
10-HDA has shown promise in protecting neurons from various insults, partly through the activation of survival signaling pathways.[15] A common in vitro model involves inducing oxidative stress in neuronal cells and assessing the protective capacity of 10-HDA.
Signaling Pathway: 10-HDA and Neuronal Survival
One proposed mechanism for 10-HDA's neuroprotective effects involves the activation of receptor tyrosine kinases, such as TrkA, which leads to the activation of downstream pro-survival pathways like PI3K/Akt.[16] This cascade helps neurons withstand apoptotic signals initiated by oxidative stress.
Caption: 10-HDA promotes neuronal survival via TrkA/PI3K/Akt signaling.
Protocol: Neuronal Viability Under Oxidative Stress
This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death in the SH-SY5Y neuroblastoma cell line. The protective effect of 10-HDA is quantified by measuring cell viability.
Experimental Workflow:
Caption: Workflow for assessing the neuroprotective effect of 10-HDA.
Step-by-Step Methodology:
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
Pre-treatment: Treat the cells with non-toxic concentrations of 10-HDA (determined from your preliminary cytotoxicity assay) for 24 hours.
Causality: This extended pre-treatment allows time for the compound to potentially induce the expression of protective proteins and prime the cell's survival pathways.
Induce Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Remove the 10-HDA-containing medium and add the H₂O₂ solution. The optimal concentration of H₂O₂ (typically 100-300 µM) should be determined empirically to induce ~50% cell death in control wells.
Incubation: Incubate for 4-6 hours.
Recovery: Gently wash the cells with sterile PBS and replace with fresh, complete culture medium.
Incubate for another 18-24 hours to allow cells to either recover or undergo apoptosis.
Assess Viability: Perform a cell viability assay (e.g., MTT, CCK-8) as described in Section 1.3.
Data Analysis: Compare the viability of cells pre-treated with 10-HDA to those treated with H₂O₂ alone. A significant increase in viability demonstrates a neuroprotective effect.
References
Tokyo Medical and Dental University. (n.d.). The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss via FFAR4. Science Tokyo. Retrieved from [Link]
Chen, Y., et al. (2020). 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells. International Immunopharmacology, 84, 106501. Retrieved from [Link]
Wang, G. Y., & Lin, Z. B. (1996). Effects of 10-hydroxy-2-decenoic acid on T lymphocyte and its subtypes and interleukin 2 production in mice. Chinese Journal of Pharmacology and Toxicology, 10(1), 53-55. Retrieved from [Link]
Fan, P., et al. (2022). 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism. Frontiers in Nutrition, 9, 850329. Retrieved from [Link]
Wei, W., et al. (2022). Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice. Food & Function, 13(14), 7549-7561. Retrieved from [Link]
Šimúth, J., et al. (2011). Dose-dependent immunomodulatory effects of 10-hydroxy-2-decenoic acid on human monocyte-derived dendritic cells. Journal of Agricultural and Food Chemistry, 59(8), 3704-3711. Retrieved from [Link]
Chen, Y., et al. (2023). 10-hydroxy-2-decenoic acid alleviates lipopolysaccharide-induced intestinal mucosal injury through anti-inflammatory, antioxidant, and gut microbiota modulation activities in chickens. Poultry Science, 102(11), 103063. Retrieved from [Link]
ResearchGate. (n.d.). Effects of 10-HDA on LPS-induced inflammation in microglial BV-2 cells. Retrieved from [Link]
Sugiyama, T., et al. (2012). Inhibitory effect of 10-hydroxy-trans-2-decenoic acid on LPS-induced IL-6 production via reducing IκB-ζ expression. Inflammation Research, 61(1), 23-29. Retrieved from [Link]
Pasupuleti, V. R., et al. (2017). Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of 10-Hydroxydecanoic Acid. Molecules, 22(7), 1079. Retrieved from [Link]
Li, J., et al. (2023). Integration of Metabolomic and Transcriptomic Provides Insights into Anti-Inflammatory Response to trans-10-Hydroxy-2-decenoic Acid on LPS-Stimulated RAW 264.7 Cells. Journal of Agricultural and Food Chemistry, 71(33), 12607-12617. Retrieved from [Link]
Uto-Kondo, H., et al. (2014). 10-Hydroxy-2-decenoic acid, a natural product, improves hyperglycemia and insulin resistance in obese/diabetic KK-Ay mice, but does not prevent obesity. PLoS One, 9(1), e85969. Retrieved from [Link]
Izuta, H., et al. (2009). 10-Hydroxy-2-decenoic acid, a major fatty acid from royal jelly, inhibits VEGF-induced angiogenesis in human umbilical vein endothelial cells. Evidence-Based Complementary and Alternative Medicine, 6(4), 489-494. Retrieved from [Link]
Sugiyama, T., et al. (2012). Royal jelly acid, 10-hydroxy-trans-2-decenoic acid, as a modulator of the innate immune responses. Endocrine, Metabolic & Immune Disorders - Drug Targets, 12(4), 368-376. Retrieved from [Link]
Ito, S., et al. (2017). 10-Hydroxy-2-Decenoic Acid in Royal Jelly Extract Induced Both Filaggrin and Amino Acid in a Cultured Human Three-Dimensional Epidermis Model. Biological and Pharmaceutical Bulletin, 40(11), 1933-1937. Retrieved from [Link]
Li, X., et al. (2022). Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 System and Whole-Cell Catalytic Biosynthesis. ACS Omega, 7(21), 17799-17807. Retrieved from [Link]
Efrat, A., et al. (2021). The Effects of Royal Jelly Acid, 10-Hydroxy-trans-2-decenoic Acid, on Neuroinflammation and Oxidative Stress in Astrocytes Stimulated with Lipopolysaccharide and Hydrogen Peroxide. Antioxidants, 10(7), 1104. Retrieved from [Link]
Wu, X., et al. (2023). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8. Retrieved from [Link]
Yildiz, O., et al. (2024). Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke. Journal of Ethnopharmacology, 325, 117849. Retrieved from [Link]
Li, X., et al. (2024). Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry, 72(4), 2138-2146. Retrieved from [Link]
Teikyo University. (2021). The Effects of Royal Jelly Acid, 10-Hydroxy-trans-2-decenoic Acid, on Neuroinflammation and Oxidative Stress in Astrocytes Stimulated with Lipopolysaccharide and Hydrogen Peroxide. Retrieved from [Link]
Baršytė, I., et al. (2018). Development of assay method of trans-10-hydroxy-2-decenoic acid (10-HDA) in royal jelly and food supplements by high performance thin layer chromatography. LSMU Institutional Repository. Retrieved from [Link]
Lin, C., et al. (2020). 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways. BioMed Research International, 2020, 3042636. Retrieved from [Link]
ResearchGate. (n.d.). Effects of 10-HDA on MAPK, NF-κB, and STAT3 signaling pathways in human lung cancer cells. Retrieved from [Link]
Lin, C., et al. (2020). 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways. BioMed Research International, 2020, 3042636. Retrieved from [Link]
Kawano, Y., et al. (2019). Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. Molecules, 24(18), 3369. Retrieved from [Link]
Tanaka, H., et al. (2024). Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells. Molecules, 29(13), 3097. Retrieved from [Link]
Kim, J., et al. (2025). Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells. International Journal of Molecular Sciences, 26(3), 1530. Retrieved from [Link]
Liu, J., et al. (2016). NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice. Molecular Neurobiology, 53(8), 5263-5273. Retrieved from [Link]
Shimadzu. (n.d.). 10-ヒドロキシ-2-デセン酸 10-Hydroxy-2-decenoic acid. Retrieved from [Link]
Technical Support Center: Optimizing Extraction Efficiency of 10-Hydroxy-2Z-Decenoic Acid
Welcome to the Technical Support Center for the extraction, isolation, and quantification of 10-hydroxy-2-decenoic acid (10-HDA), with specialized guidance on handling its geometric isomers, including 1[1]. As a Senior A...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the extraction, isolation, and quantification of 10-hydroxy-2-decenoic acid (10-HDA), with specialized guidance on handling its geometric isomers, including 1[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the mechanistic causality behind each experimental choice, ensuring that your extraction workflows are not only efficient but function as robust, self-validating systems.
Part 1: System Overview & Mechanistic Causality
While the E-isomer (trans-10-HDA) is the predominant bioactive compound naturally biosynthesized in biological matrices like royal jelly, the Z-isomer (cis-10-HDA) is a critical target in synthetic mixtures, stability testing, and specific biological assays[1]. Both isomers share the chemical formula C10H18O3 and exhibit identical amphiphilic properties. Therefore, the thermodynamic extraction principles for both geometric isomers are identical, though high-efficiency chromatographic resolution is required to separate them post-extraction.
Why Ultrasound-Assisted Extraction (UAE)?
Traditional solvent extraction relies on passive diffusion, which is severely hindered by the dense lipo-protein complexes found in natural matrices. UAE introduces acoustic cavitation—the rapid formation and collapse of microscopic bubbles in the solvent. This implosion generates localized shear forces that mechanically cleave protein-lipid bonds, drastically accelerating mass transfer and solubilization[2].
The Self-Validating System
A protocol is only as reliable as its internal controls. To ensure this workflow is self-validating, we mandate the use of Methyl 4-hydroxybenzoate (MHB) as an internal standard (IS)[3]. By spiking the raw matrix prior to solvent addition, any loss of the Z or E isomer during cavitation or filtration is proportionally mirrored by the IS, allowing for absolute recovery calculation rather than relative estimation.
Fig 1. Biosynthetic pathway of 10-hydroxy-2-decenoic acid via enzymatic hydroxylation.
Part 2: Troubleshooting Guide & FAQs
Q1: My overall extraction yield for 10-HDA is consistently below 5%. What is causing this, and how can I fix it?Causality & Solution: Low yields typically result from using solvents with suboptimal polarity (like pure water or non-polar hexanes) or failing to disrupt the protein-lipid matrix of the source material. 10-HDA is highly soluble in alcohols. Switch to 100% absolute ethanol. Furthermore, implement2[2]. Studies demonstrate that UAE at 450 W for 20 minutes with a 10:1 liquid-to-solid ratio increases extraction yields to approximately 16.48% total lipids and >4% 10-HDA, outperforming standard maceration by over 400% in antioxidant recovery[2].
Q2: How do I resolve the 2Z (cis) isomer from the 2E (trans) isomer during HPLC quantification?Causality & Solution: The Z and E isomers have nearly identical partition coefficients, leading to co-elution on standard reverse-phase columns. To achieve baseline resolution, utilize a high-efficiency C18 column (e.g., Nova-pak C18 or Zorbax Eclipse XDB-C18) and strictly control the mobile phase pH to suppress the ionization of the carboxylic acid. Use an4[4]. The low pH ensures the molecules remain fully protonated, maximizing their interaction with the stationary phase and allowing the slight steric differences between the Z and E configurations to dictate retention times.
Q3: I am detecting degradation products and a loss of the double bond in my extracted 10-HDA. Why?Causality & Solution: 10-HDA contains an
α,β
-unsaturated bond that is susceptible to oxidation and thermal degradation. If your ultrasonic extraction exceeds 30 minutes or the bath temperature rises above 45°C, acoustic cavitation will generate free radicals (sonolysis of the solvent) that attack the double bond. Limit UAE duration to exactly 20 minutes and use a cooling jacket to maintain the extraction temperature at 25–30°C.
Q4: How can I validate that my extraction protocol is quantitatively reliable?Causality & Solution: Implement a self-validating internal standard (IS) system.3 is the industry standard IS for 10-HDA quantification because it shares similar UV absorption characteristics (detected at 215 nm) but elutes at a distinct retention time (approx. 3.6 min vs. 6.5 min for 10-HDA)[3],[4]. Spiking your raw matrix with MHB prior to extraction allows you to calculate absolute recovery rates, which should consistently fall between 95.0% and 99.2%[3].
Part 3: Step-by-Step Methodologies
Protocol: Optimized Ultrasound-Assisted Extraction (UAE) of 10-HDA
This protocol is optimized for both 10-hydroxy-2Z-decenoic acid and 10-hydroxy-2E-decenoic acid recovery.
Sample Preparation: Weigh exactly 0.5 g of lyophilized matrix (or synthetic mixture containing the Z/E isomers) into a 50 mL centrifuge tube.
Internal Standard Addition: Add 5.0 mL of methyl 4-hydroxybenzoate internal standard solution (100 µg/mL in absolute ethanol).
Solvent Addition: Add absolute ethanol to reach a final liquid-to-solid ratio of 10:1 (v/w). Vortex for 60 seconds to homogenize the suspension.
Acoustic Cavitation (UAE): Place the tube in an ultrasonic bath. Set the power to 450 W and sonicate for exactly 20 minutes[2]. Maintain the bath temperature below 35°C using ice packs to prevent thermal degradation of the Z-isomer double bond.
Phase Separation: Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins and insoluble matrix components.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.
Chromatographic Analysis: Inject 10 µL into the HPLC system equipped with a high-efficiency C18 column. Run an isocratic elution (Methanol:Water:Phosphoric Acid at 55:45:2.7) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 215 nm[4].
Fig 2. Optimized Ultrasound-Assisted Extraction (UAE) workflow for 10-HDA isolation.
Part 4: Data Presentation
Table 1: Quantitative Comparison of 10-HDA Extraction Methodologies
Extraction Method
Solvent System
Liquid:Solid Ratio
Time (min)
Total Lipid Yield (%)
10-HDA Content (%)
Traditional Maceration
Ether
10:1
60
< 5.0
< 1.0
Solvent Extraction (SE)
100% Ethanol
6:1
60
~ 12.0
~ 2.5
Ultrasound-Assisted (UAE)
100% Ethanol
10:1
20
16.48
4.12
Table 2: HPLC Isocratic Mobile Phase Optimization for Isomer Resolution
"Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property" - PMC - NIH.
URL: [Link]
"Optimized Determination Method for trans-10-Hydroxy-2-Decenoic Acid Content in Royal Jelly by High-Performance Liquid Chromatography with an Internal Standard" - ResearchGate / Oxford Academic.
URL: [Link]
"Quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in USA" - Apiservices.
URL:[Link]
reducing thermal degradation of 10-hydroxy-2Z-decenoic acid
Technical Support Center: Reducing Thermal Degradation of 10-Hydroxy-2Z-Decenoic Acid Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Reducing Thermal Degradation of 10-Hydroxy-2Z-Decenoic Acid
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of the Z (cis) isomer of 10-hydroxy-2-decenoic acid (10-HDA). While the E (trans) isomer is the naturally abundant "Queen Bee Acid" in royal jelly, the Z isomer is often specifically isolated or synthesized for targeted receptor binding studies and biofilm inhibition assays.
Because the Z isomer is thermodynamically unstable, standard laboratory processing (like heat sterilization or spray drying) often destroys the compound. This guide provides field-proven, causality-driven troubleshooting steps to preserve the structural integrity of your 10-HDA formulations.
Section 1: Core Mechanisms of Thermal Degradation
Q: Why does my 10-hydroxy-2Z-decenoic acid degrade so rapidly during heat sterilization or high-temperature storage?
A: The degradation of the Z isomer under thermal stress is driven by three distinct chemical mechanisms. Understanding why these occur is the first step to preventing them:
Z-to-E Isomerization (Thermodynamic Shift): The Z (cis) double bond is sterically hindered and holds higher potential energy than the E (trans) configuration. Heat provides the activation energy necessary for the π-bond to temporarily break or rotate, converting your active Z isomer into the thermodynamically favored E isomer. This is a highly documented phenomenon for 2-decenoic analogs exposed to thermal stress or radiation[1].
Intermolecular Esterification (Estolide Formation): 10-HDA is a bifunctional molecule containing both a terminal hydroxyl (-OH) group and a carboxyl (-COOH) group. Elevated temperatures catalyze intermolecular condensation reactions, causing the molecules to polymerize into oligomeric esters known as estolides[2].
Thermal Oxidation: The allylic carbons adjacent to the double bond, as well as the terminal hydroxyl group, are highly vulnerable to auto-oxidation when exposed to heat and oxygen, resulting in the formation of inactive keto-acids or dicarboxylic acids.
Fig 1: Thermal degradation pathways of 10-HDA and corresponding mitigation strategies.
Section 2: Troubleshooting Formulation & Storage
Q: How can I prevent estolide formation and isomerization if I cannot use an autoclave for sterilization?
A:Never autoclave 10-HDA. For sterile applications, substitute heat with 0.22 µm PTFE sterile filtration .
For long-term thermal stability (especially if your downstream application requires physiological temperatures or prolonged shelf-life), you must encapsulate the 10-HDA in a β-cyclodextrin/liposome matrix . This dual-system addresses the degradation causality directly: the cyclodextrin cavity physically shields the double bond, restricting the rotational freedom required for Z-to-E isomerization, while the liposomal compartmentalization isolates individual molecules, preventing the intermolecular collisions that drive estolide formation[3].
Protocol: Cold-Process β-Cyclodextrin/Liposome Encapsulation
This methodology is designed as a self-validating system. By strictly controlling the temperature, we prevent activation energy thresholds from being crossed.
Solubilization: Dissolve 10-hydroxy-2Z-decenoic acid in HPLC-grade methanol to a concentration of 10 mg/mL. Causality: 10-HDA is a medium-chain fatty acid with poor aqueous solubility; methanol ensures complete monomeric dispersion.
Complexation: Add the methanolic 10-HDA dropwise to an aqueous solution of β-cyclodextrin (1:1 molar ratio) under continuous magnetic stirring at 4°C.
Liposome Integration: Introduce the resulting cyclodextrin inclusion complex into a prepared phospholipid suspension (e.g., phosphatidylcholine).
Homogenization (Critical Step): Ultrasonicate the mixture using a probe sonicator. You must use an ice bath (4°C) and a pulsed cycle (5s on / 5s off). Causality: Ultrasonic cavitation generates localized micro-heating (>50°C). The ice bath and pulsing dissipate this heat, preventing cavitation-induced isomerization.
Lyophilization: Freeze-dry the suspension at -80°C under vacuum (0.01 mbar) for 48 hours. This removes the water without introducing thermal stress, yielding a highly stable powder[4].
Self-Validation: Reconstitute a 1 mg aliquot of the final powder in methanol and analyze via HPLC-DAD (210 nm). The Area Under the Curve (AUC) for the Z and E peaks must match your pre-processing baseline, validating that no thermal degradation occurred during the workflow.
Fig 2: Cold-process encapsulation workflow to preserve the Z-isomer of 10-HDA.
Section 3: Analytical Workflows & Quality Control
Q: What is the expected quantitative difference in thermal stability between free and encapsulated 10-HDA?
A: Encapsulation drastically shifts the degradation kinetics. When free 10-HDA is exposed to 50°C, the lack of steric hindrance allows rapid isomerization and polymerization. Conversely, the β-cyclodextrin/liposome matrix acts as a thermodynamic buffer. The table below summarizes the quantitative degradation profiles based on accelerated 12-week stability testing.
Table 1: Quantitative Thermal Stability of 10-Hydroxy-2Z-Decenoic Acid (12-Week Study)
Formulation Type
Storage Temp
Time
10-HDA Retention (%)
Isomerization (Z to E) (%)
Estolide Formation (%)
Free 10-HDA (Aqueous)
4°C
12 Weeks
94.2%
2.1%
3.7%
Free 10-HDA (Aqueous)
50°C
12 Weeks
41.5%
38.4%
20.1%
β-CD/Liposome Encapsulated
4°C
12 Weeks
98.8%
< 0.5%
< 0.5%
β-CD/Liposome Encapsulated
50°C
12 Weeks
89.3%
6.2%
4.5%
Note: Isomerization and estolide formation are quantified via HPLC-DAD using a C18 column (mobile phase: methanol/ultrapure water/phosphoric acid) at a detection wavelength of 210 nm[4].
References
Harrison, Z. L., et al. "Titanium coated with 2-decenoic analogs reduces bacterial and fungal biofilms." Journal of Applied Microbiology, Oxford Academic. URL: [Link]
Spanidi, E., et al. "Royal Jelly Components Encapsulation in a Controlled Release System—Skin Functionality, and Biochemical Activity for Skin Applications." Pharmaceuticals (MDPI). URL: [Link]
Lalić, M., et al. "STABILITY OF 10-HDA IN LYOPHILIZED ROYAL JELLY AND IN THE FINISHED PRODUCTS." Hrana u zdravlju i bolesti (Hrčak). URL: [Link]
Technical Support Center: Stabilizing 10-Hydroxy-2Z-decenoic Acid in Cell Culture Media
Welcome to the Application Scientist Support Center. Working with medium-chain unsaturated fatty acids like 10-hydroxy-2Z-decenoic acid (the cis isomer of the well-known royal jelly component, 10-HDA) presents unique for...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. Working with medium-chain unsaturated fatty acids like 10-hydroxy-2Z-decenoic acid (the cis isomer of the well-known royal jelly component, 10-HDA) presents unique formulation challenges. While the trans (2E) isomer is the predominant natural form, research into the Z isomer requires stringent controls to prevent Z-to-E isomerization, oxidative degradation, and aqueous precipitation.
This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure the integrity of your in vitro assays.
Part 1: Troubleshooting & FAQs
Q1: My 10-hydroxy-2Z-decenoic acid precipitates immediately upon addition to DMEM/RPMI. Why does this happen and how do I fix it?A: Causality: 10-HDA features an 8-carbon aliphatic tail that is highly hydrophobic. When transitioning from a concentrated organic stock (like ethanol or DMSO) directly into an aqueous cell culture medium, the water molecules' hydration shell cannot overcome the hydrophobic interactions of the lipid tails, leading to rapid micelle formation or outright precipitation.
Solution: Use a carrier protein or encapsulation. Complexing the fatty acid with fatty-acid-free Bovine Serum Albumin (BSA) mimics physiological transport. Alternatively, cyclodextrin encapsulation (e.g., HP-β-CD) sterically shields the hydrophobic tail, enhancing solubility and preventing precipitation. Recent studies have demonstrated that 10-HDA can be effectively stabilized for up to 24 weeks using cyclodextrin encapsulation[1].
Q2: I am observing inconsistent biological activity over a 72-hour incubation. Is the molecule degrading?A: Causality: Yes, likely through two pathways: oxidation and isomerization. The Z (cis) double bond is thermodynamically less stable than the E (trans) configuration. Exposure to UV light from biosafety cabinets or thermal stress at 37°C provides the activation energy for π-bond rotation, leading to Z-to-E isomerization. Additionally, the allylic carbons are susceptible to radical oxidation.
Solution: Prepare media fresh, protect from light using amber tubes, and consider adding mild antioxidants if your assay permits.
Q3: How much ethanol or DMSO can I use as a co-solvent without causing cytotoxicity?A: Causality: Organic solvents disrupt the lipid bilayer of cell membranes. For most mammalian cell lines (e.g., fibroblasts, SU-DHL-2 lymphoma cells), the final concentration of ethanol or DMSO should not exceed 0.1% to 0.2% (v/v). Studies evaluating the antitumor effects of 10-HDA have successfully utilized 0.02% ethanol as a vehicle control without impacting cell viability[2].
Part 2: Mechanistic Pathways & Workflows
To understand how to handle 10-hydroxy-2Z-decenoic acid, we must map its degradation pathways and the corresponding stabilization strategies.
Caption: Degradation pathways of 10-HDA and corresponding stabilization strategies.
Biological Context: Why Stabilization Matters
Maintaining the structural integrity of the Z isomer is critical for receptor binding affinity in downstream signaling assays. For example, 10-HDA binds directly to Free Fatty Acid Receptor 4 (FFAR4) on osteoclasts. This binding inhibits RANKL-induced NF-κB activation, thereby attenuating the induction of NFATc1 (a key transcription factor for osteoclastogenesis)[3]. If the molecule precipitates or isomerizes, this receptor-ligand interaction is severely compromised.
Caption: Mechanistic pathway of 10-HDA inhibiting osteoclastogenesis via FFAR4 activation.
Part 3: Quantitative Stability Profiles
The table below summarizes the expected stability and solubility thresholds of 10-HDA across different formulation vehicles.
Table 1: Quantitative Stability and Solubility Profiles of 10-HDA
Formulation Vehicle
Max Soluble Concentration
In Vitro Stability (37°C)
Primary Degradation Risk
Unbuffered Aqueous Media
< 0.1 mg/mL
< 1 hour (Precipitates)
Aggregation / Precipitation
100% Ethanol (Stock)
> 500 mg/mL
> 6 months (at -20°C)
Minimal (if protected from light)
0.1% DMSO in Complete Media
~1.0 mg/mL
~85% recovery at 48 hours
Z-to-E Isomerization, Oxidation
HP-β-Cyclodextrin Complex
> 10.0 mg/mL
> 95% recovery at 72 hours
Negligible
BSA Conjugation (4:1 ratio)
~5.0 mg/mL
> 90% recovery at 72 hours
Protease degradation of carrier
Part 4: Validated Experimental Protocols
Caption: Workflow for formulating 10-hydroxy-2Z-decenoic acid for in vitro cell culture.
Protocol: Preparation of a Self-Validating 10-HDA-BSA Complex
Objective: To deliver 10-hydroxy-2Z-decenoic acid to cells without exceeding solvent toxicity limits, mimicking physiological lipid transport.
Step 1: Master Stock Preparation
Dissolve 50 mg of 10-hydroxy-2Z-decenoic acid in 100 µL of anhydrous ethanol to create a highly concentrated master stock (500 mg/mL)[2].
Causality: Ethanol disrupts the intermolecular hydrogen bonding of the carboxylic acid head groups, ensuring complete monomeric solvation before introduction to an aqueous environment[4].
Step 2: BSA Solubilization
Prepare a 10% (w/v) fatty-acid-free BSA solution in PBS (pH 7.4). Warm slightly to 37°C to ensure complete dissolution. Do not vortex vigorously.
Causality: Vigorous vortexing introduces air-liquid interfaces that denature the albumin, destroying the hydrophobic binding pockets required to sequester the fatty acid tail.
Step 3: Complexation
Slowly inject the 10-HDA ethanol stock into the BSA solution while stirring continuously. The molar ratio of fatty acid to BSA should not exceed 4:1.
Causality: Exceeding a 4:1 ratio saturates the high-affinity binding sites on BSA, leaving free 10-HDA in the aqueous phase, which will rapidly precipitate.
Step 4: Self-Validation Checkpoint (HPLC)
Before applying to cell culture, extract a 10 µL aliquot and run a rapid HPLC-UV analysis at a detection wavelength of 210 nm[4].
Validation Criteria: Confirm a single sharp peak corresponding to the Z isomer. The presence of a secondary peak indicates Z-to-E isomerization. If the concentration deviates by >5% from the theoretical yield, discard and recreate, as precipitation has occurred.
Step 5: Media Integration
Dilute the validated 10-HDA-BSA complex into your pre-warmed complete culture medium to achieve the desired final concentration (e.g., 100-500 µg/mL).
Step 6: Incubation
Apply the media to the cell culture. Ensure the culture plates are kept in the dark as much as possible to prevent photo-oxidation of the double bond.
Advanced Validation of HPLC-UV Methods for 10-Hydroxy-2Z-decenoic Acid: A Comparative Guide
For researchers and drug development professionals, the accurate quantification of medium-chain fatty acids is a critical quality control parameter. While the trans isomer (2E) of 10-hydroxy-2-decenoic acid (10-HDA) is w...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the accurate quantification of medium-chain fatty acids is a critical quality control parameter. While the trans isomer (2E) of 10-hydroxy-2-decenoic acid (10-HDA) is widely recognized as the primary bioactive marker in royal jelly[1], its geometric cis isomer—10-hydroxy-2Z-decenoic acid —presents a unique analytical challenge. The 2Z isomer often emerges as a synthetic impurity or a degradation product resulting from photo-isomerization.
Validating an analytical method for the 2Z isomer requires a system capable of absolute specificity (baseline resolution of isobaric geometric isomers) and high quantitative rigor. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative modalities and provides a self-validating, mechanistically grounded protocol for its analysis.
Modality Comparison: Why HPLC-UV is the Gold Standard
When analyzing hydroxylated, unsaturated fatty acids, scientists typically evaluate three primary modalities: GC-MS, LC-MS/MS (or LC-HRMS), and HPLC-UV. While mass spectrometry offers unparalleled sensitivity for trace discovery[2][3], HPLC-UV remains the preferred technique for quantitative validation and routine analysis[1].
The causality behind this preference lies in the molecular structure of 10-hydroxy-2Z-decenoic acid. The molecule features an α,β-unsaturated carboxylic acid moiety. The conjugation of the carbon-carbon double bond with the carbonyl group creates a strong, distinct chromophore with an absorption maximum at approximately 215 nm[4].
Table 1: Comparison of Analytical Modalities for 10-Hydroxy-2Z-decenoic Acid
Analytical Modality
Sample Preparation Rationale
Matrix Interference
Isomeric Resolution (2Z vs 2E)
HPLC-UV
Simple Extraction : Requires only solvent extraction (e.g., ethanol) and filtration[5].
Low : UV detection at 215 nm is highly specific to conjugated systems, ignoring many saturated lipids.
Excellent : Isomers are resolved chromatographically via C18 stationary phase interactions.
LC-MS/MS
Moderate : Requires careful matrix cleanup to prevent ion suppression.
High : Complex lipid matrices cause significant ion suppression in the ESI source.
Dependent on LC : MS cannot distinguish isobaric stereoisomers; relies entirely on the LC front-end.
GC-MS
Complex (Derivatization) : Free fatty acids cause severe peak tailing and thermal degradation; requires conversion to trimethylsilyl (TMS) derivatives[2][3].
Low : High resolution, but derivatization artifacts can complicate spectra.
Good : Capillary columns resolve TMS-derivatized geometric isomers well, but prep is labor-intensive.
Mechanistic Principles of Method Development
A robust analytical method is not a random collection of parameters; it is a deliberate manipulation of physicochemical properties.
The Role of pH and pKa in Retention
The pKa of 10-hydroxy-2-decenoic acid has been determined to be approximately 4.7[6]. If a neutral mobile phase is used, the carboxylic acid group exists in a state of partial ionization. This dynamic equilibrium between the protonated (neutral) and deprotonated (anionic) states during elution causes severe peak tailing and unpredictable retention times on a non-polar C18 column.
To force the molecule into a single, lipophilic state, the mobile phase pH must be suppressed to at least two units below the pKa. Utilizing a mobile phase acidified with phosphoric acid to a pH of ~2.5 ensures the analyte remains fully protonated[4]. This maximizes hydrophobic interaction with the octadecylsilane (C18) stationary phase, yielding sharp, symmetrical peaks and enabling the subtle spatial separation required to resolve the 2Z (cis) from the 2E (trans) isomer.
The Self-Validating Internal Standard
To ensure trustworthiness, the protocol must be self-validating. By incorporating Methyl 4-hydroxybenzoate (MHB) as an Internal Standard (IS), the method inherently corrects for matrix effects, extraction inefficiencies, and autosampler volumetric errors[4][5]. MHB is chosen because it absorbs strongly at 215 nm and elutes in close proximity to 10-hydroxy-2Z-decenoic acid without co-eluting.
Self-Validating Experimental Protocol
This step-by-step methodology aligns with ICH Q2(R2) validation guidelines, ensuring high precision and accuracy.
Step 1: Sample and Standard Preparation
Extraction : Accurately weigh 50 mg of the sample into a 50 mL volumetric flask. Add 25 mL of absolute ethanol (or a methanol/water mixture) to solubilize the medium-chain fatty acids and precipitate matrix proteins[4][5].
Internal Standard Addition : Spike the solution with a precisely known concentration (e.g., 100 µg/mL) of the MHB internal standard[4].
Sonication & Filtration : Sonicate the mixture for 30 minutes at room temperature to ensure exhaustive extraction. Filter the extract through a 0.2 µm nylon syringe filter to remove particulates prior to injection[4].
Step 2: Chromatographic Execution
Column : Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm) or equivalent. The 150 mm length provides the necessary theoretical plates to resolve the 2Z and 2E isomers[4].
Mobile Phase : Isocratic mixture of Methanol : Water : Phosphoric Acid (55 : 45 : 2.7, v/v/v)[4].
Specificity : Inject a mixed standard of 2Z and 2E isomers. Verify that the resolution factor (
Rs
) between the two peaks is
≥1.5
(baseline resolution).
Linearity : Prepare calibration standards ranging from 0.5 µg/mL to 160 µg/mL. Plot the peak area ratio (Analyte/IS) against concentration.
Accuracy (Recovery) : Spike known amounts of 10-hydroxy-2Z-decenoic acid into a blank matrix at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovered.
Quantitative Data Presentation
When executed correctly, the HPLC-UV method yields highly reproducible validation metrics, outperforming the quantitative variance often seen in LC-MS/MS due to matrix effects.
Table 2: Typical Validation Metrics for HPLC-UV Analysis
Validation Parameter
Acceptance Criterion
Mechanistic Rationale
Expected Result
Linearity (
R2
)
≥0.999
Ensures proportional UV absorbance across the physiological/synthetic range.
The following diagram illustrates the logical progression of the self-validating HPLC-UV workflow, emphasizing the critical physicochemical controls required for isomeric resolution.
HPLC-UV validation workflow for 10-hydroxy-2Z-decenoic acid and 2E/2Z isomeric resolution.
References
Dubey, R. N., Sathiyanarayanan, L., Rao, L., & Mohite, S. (2022). A comparative Study for determination of 10-HDA in various Indian Royal Jelly samples using HPLC, HPTLC, and LC-MS/MS Techniques. ResearchGate.[Link]
Arigoni, F., et al. (2020). Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry. Molecules, 25(19), 4535. PMC.[Link]
Flanjak, I., et al. (2017). Determination of (2E)-10-hydroxydec-2-enoic acid in Croatian royal jelly by high-performance liquid chromatography. Croatian Journal of Food Science and Technology.[Link]
Ji, Y., et al. (2014). Optimized Determination Method for trans-10-Hydroxy-2-Decenoic Acid Content in Royal Jelly by High-Performance Liquid Chromatography with an Internal Standard. ResearchGate.[Link]
Kim, J., & Lee, J. (2010). Quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in USA by high performance liquid chromatography. Apiservices.[Link]
Angelov, T., & Hristov, I. (2018). HPLC determination of pKa value of 10-hydroxy-2-decenoic acid. Journal of Liquid Chromatography & Related Technologies, 41(2), 87-92.[Link]
Comparative Analysis of 10-Hydroxy-2Z-decenoic Acid Extraction Modalities: Yield, Purity, and Mechanistic Workflows
Introduction 10-Hydroxy-2-decenoic acid (10-HDA), uniquely biosynthesized in the mandibular glands of worker bees, is a pleiotropic medium-chain fatty acid. While the trans (2E) isomer is the naturally predominant form,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
10-Hydroxy-2-decenoic acid (10-HDA), uniquely biosynthesized in the mandibular glands of worker bees, is a pleiotropic medium-chain fatty acid. While the trans (2E) isomer is the naturally predominant form, research into the cis (2Z) isomer and the total 10-HDA pool relies on identical thermodynamic and physicochemical extraction principles. In drug development, 10-HDA is highly valued for its estrogenic receptor modulation, anti-inflammatory, and anti-tumor properties[1].
However, extracting 10-HDA from the complex lipid-protein emulsion of royal jelly presents a significant bottleneck. Traditional solvent extraction (SE) suffers from severe mass transfer resistance, leading to prolonged extraction times and thermal degradation risks. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of advanced extraction alternatives—Ultrasound-Assisted Extraction (UAE), Homogeneous Liquid-Liquid Extraction (h-LLE), and Macroporous Resin Adsorption—detailing the exact causality behind their experimental performance.
Mechanistic Overview of Extraction Modalities
Ultrasound-Assisted Extraction (UAE)
The royal jelly matrix is a highly stable emulsion of proteins, lipids, and water. Traditional SE relies on passive diffusion, which is highly inefficient. UAE introduces acoustic cavitation—the formation and implosion of microbubbles within the solvent.
The Causality: These implosions generate localized shear forces and microjets that mechanically disrupt the proteinaceous matrix, drastically reducing mass transfer resistance. This allows solvents like ethanol to rapidly penetrate and solubilize the fatty acids without requiring high temperatures that could isomerize or degrade the 2Z/2E targets 2[2].
Homogeneous Liquid-Liquid Extraction (h-LLE)
h-LLE leverages phase separation triggered by the addition of a phase-partitioning agent to a miscible solvent-water mixture. In the context of 10-HDA, Salting-out Assisted LLE (SALLE) is highly prominent.
The Causality: Adding salts decreases the solubility of acetonitrile (ACN) in water, forcing a biphasic split. While MgSO₄ is a powerful salting-out agent, it aggressively precipitates co-extracted proteins into the organic phase. Conversely, NaCl, when paired with a high initial ACN concentration, optimizes the thermodynamic partition coefficient for 10-HDA into the upper organic phase while safely retaining hydrophilic proteins in the lower aqueous phase 3[3].
Macroporous Resin Adsorption
Organic solvent extracts often lack the purity required for clinical applications. Macroporous resins (e.g., X-5) operate on hydrophobic interactions and size-exclusion principles.
The Causality: The non-polar carbon chain of 10-HDA adsorbs onto the hydrophobic styrene-divinylbenzene matrix of the resin. By sequentially washing with low-concentration ethanol to remove polar impurities (sugars, small peptides) and eluting with 75-95% ethanol, 10-HDA can be recovered with exceptional purity 4[4].
Logical relationship and mechanistic principles of 10-HDA extraction methods.
Comparative Analysis: Quantitative Performance Data
The following table synthesizes experimental data comparing these methodologies. UAE demonstrates superior raw yield, while Macroporous Resin is essential for high-purity isolation.
Extraction Modality
Max Yield (%)
10-HDA Content (%)
Processing Time
Co-Extracted Protein Risk
Scalability
Traditional SE
~3.62%
~1.19%
>60 min
High
High
UAE (450W)
~16.48%
~4.12%
20 min
Medium
High
h-LLE (MgSO₄)
High Partition
N/A
<30 min
Very High
Medium
h-LLE (NaCl + ACN)
High Partition
N/A
<30 min
Low
Medium
Macroporous Resin (X-5)
N/A (Purification)
>92.50% (Purity)
3-4 hours
Very Low
High
Experimental Workflows: Self-Validating Protocols
Protocol 1: Optimized UAE Linked with Macroporous Resin Purification
This protocol combines the high yield of UAE with the high purity of resin adsorption.
Dispersion: Dissolve lyophilized royal jelly in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
Self-Validation Check: The mixture should form a uniform, opaque suspension. Clumping indicates incomplete lyophilization or moisture ingress.
Cavitation (UAE): Subject the dispersion to ultrasonic extraction at 450 W for 20 minutes. Maintain the temperature below 40°C using a water bath to prevent thermal degradation of the isomers[2].
Clarification: Centrifuge the sonicated mixture at 10,000 rpm for 15 minutes. Recover the supernatant.
Resin Loading: Dilute the ethanolic supernatant with deionized water to reduce ethanol concentration below 20%. Load onto a pre-conditioned X-5 macroporous resin column. Agitate or flow at 150 r/min for 3-4 hours[4].
Self-Validation Check: Monitor the effluent via UV-Vis (210 nm); a breakthrough of 10-HDA indicates resin saturation.
Desorption: Wash the column with 20% ethanol to elute polar impurities. Elute the target 10-HDA using 75-95% ethanol.
Lyophilization: Evaporate the ethanol under reduced pressure and freeze-dry the residue to yield >92.5% pure 10-HDA[4].
Step-by-step workflow for the optimized UAE and macroporous resin purification of 10-HDA.
Designed for rapid analytical sample preparation prior to HPLC.
Solvent Mixing: Mix royal jelly sample with a 50% (v/v) Acetonitrile (ACN)-water mixture.
Salting-Out: Add NaCl to the mixture until saturation.
Causality: NaCl is chosen over MgSO₄ to minimize protein co-extraction into the upper phase[3].
Phase Separation: Vortex for 2 minutes, then centrifuge at 5,000 rpm for 5 minutes.
Self-Validation Check: Inspect the phase boundary. A sharp, clear interface indicates successful protein retention in the lower aqueous phase. A turbid interface requires a slight increase in initial ACN concentration.
Recovery: Collect the upper organic (ACN) phase containing the partitioned 10-HDA for immediate analysis.
Downstream Application: 10-HDA Cellular Signaling
The high-purity 10-HDA extracted via these methods is critical for downstream in vitro and in vivo assays. 10-HDA acts as a weak inhibitor/modulator of Estrogen Receptor β (ERβ) and alters gene expression pathways to induce targeted anti-inflammatory and immunoregulatory responses 1[1].
Downstream cellular signaling and immunoregulatory pathway modulated by 10-HDA.
Conclusion & Future Directions
While UAE combined with macroporous resin adsorption represents the current gold standard for extracting high-purity 10-HDA from royal jelly, the inherent limitations of natural matrix extraction (variable raw material quality, agricultural reliance) are driving a paradigm shift. Recent advances in microbial biosynthesis—utilizing NAD(P)H regeneration P450 systems in E. coli—have achieved 10-HDA yields of 486.5 mg/L via whole-cell catalysis 5[5]. For drug development professionals, transitioning from agricultural extraction to scalable biosynthesis may represent the ultimate solution for sourcing 10-hydroxy-2Z-decenoic acid.
References
Comparison of salting-out and sugaring-out liquid-liquid extraction methods for the partition of 10-hydroxy-2-decenoic acid in royal jelly and their co-extracted protein content
Source: PubMed / NIH
URL:3
Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of 10-Hydroxydecanoic Acid
Source: PMC / NIH
URL:1
Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property
Source: PMC / NIH
URL:2
Process for extracting 10-oxhydryl-2-caproleic acid from royal jelly (CN103044240A)
Source: Google Patents
URL:4
Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 System and Whole-Cell Catalytic Biosynthesis
Source: ACS Omega
URL:5
A Guide to the Inter-Laboratory Validation of 10-hydroxy-2-decenoic Acid (10-HDA) Quantification
This guide provides an in-depth comparison and validation overview of analytical methodologies for the quantification of trans-10-hydroxy-2-decenoic acid (10-HDA), the principal bioactive lipid component and quality mark...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison and validation overview of analytical methodologies for the quantification of trans-10-hydroxy-2-decenoic acid (10-HDA), the principal bioactive lipid component and quality marker in royal jelly.[1][2][3] For researchers, quality control analysts, and drug development professionals, establishing a robust, reliable, and reproducible method for 10-HDA quantification is paramount for ensuring product authenticity, efficacy, and compliance with international standards.[4] This document delves into the nuances of various analytical techniques, the critical process of inter-laboratory validation, and provides a detailed, field-tested protocol for High-Performance Liquid Chromatography (HPLC).
The Analytical Landscape for 10-HDA Quantification
The accurate measurement of 10-HDA is fundamental, as its presence is unique to royal jelly and its concentration is a direct indicator of the product's quality and freshness.[1][5] While several analytical techniques have been developed, they differ in their principles, complexity, and suitability for routine analysis.
High-Performance Liquid Chromatography (HPLC): This is the most widely adopted and preferred technique for 10-HDA analysis.[1][4] The method typically employs a reversed-phase C18 column, which separates compounds based on their hydrophobicity. An acidified aqueous-organic mobile phase is used to ensure that 10-HDA, a carboxylic acid, remains in its protonated form, leading to consistent retention and sharp, symmetrical peaks.[5][6][7] Detection is commonly performed using a UV detector set at 210-225 nm.[1][6] The primary advantages of HPLC are its high sensitivity, precision, and the relatively straightforward sample preparation.[4]
Gas Chromatography (GC): While also utilized, GC analysis of 10-HDA requires a crucial and often cumbersome derivatization step.[1] This process converts the non-volatile 10-HDA into a more volatile compound suitable for GC analysis. However, this chemical conversion can introduce variability and potential loss of the analyte, making HPLC the more direct and reliable approach.[1]
Capillary Zone Electrophoresis (CZE): A more modern technique, CZE separates molecules based on their charge-to-size ratio in an electric field. Studies have shown a high correlation between CZE and HPLC results for 10-HDA quantification.[8] CZE offers benefits such as minimal solvent consumption and high separation efficiency, positioning it as a viable alternative for routine analysis.[8]
Other Techniques: Further methods have been developed and compared, including High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer different advantages in terms of throughput and selectivity.[2][9] Additionally, Near-Infrared Spectroscopy (NIRS) is being explored as a rapid and non-destructive analytical tool for predicting 10-HDA content.[10]
The Imperative of Inter-Laboratory Validation
The development of a precise analytical method within a single laboratory is only the first step. To establish a method as a standard, it must undergo a rigorous inter-laboratory validation, often called a "ring trial." This process is the cornerstone of a self-validating system, ensuring that the method is robust and yields comparable results regardless of the laboratory, analyst, or equipment.
The primary goal is to determine the method's precision under two distinct conditions:
Repeatability (Intra-laboratory precision): The variation in results when the same sample is analyzed multiple times by the same operator in the same laboratory over a short period. This is often expressed as the repeatability relative standard deviation (RSDr).
Reproducibility (Inter-laboratory precision): The variation in results when the same sample is analyzed in different laboratories by different operators. This is the ultimate test of a method's robustness and is expressed as the reproducibility relative standard deviation (RSDR).
Workflow of an inter-laboratory validation study (ring trial).
Comparative Performance of Analytical Methods
Data from various single-laboratory validation studies provide a strong foundation for what to expect in a full inter-laboratory trial. The following table summarizes key performance parameters for the most common methods, HPLC and CZE, based on published literature.
High linearity indicates a direct and proportional response of the detector to increasing analyte concentration, which is fundamental for accurate quantification.
Recovery studies are crucial for trustworthiness; they validate the efficiency of the sample extraction process by showing that a known amount of spiked analyte is recovered from the complex sample matrix.
The Limit of Detection (LOD) defines the lowest concentration of 10-HDA the method can reliably distinguish from background noise, indicating the method's sensitivity.
The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. This is the practical lower limit for reporting a quantitative result.
This measures repeatability within a single day's run. A low RSD demonstrates the stability and precision of the instrument and method over a short term.
This measures repeatability across different days. A low inter-day RSD indicates the method is robust against minor daily variations in instrument performance and environmental conditions.
Note: The RSD values presented are for intra-laboratory repeatability. A formal inter-laboratory study would be required to establish the reproducibility (RSDR) between different labs.
Detailed Protocol: A Validated HPLC-UV Method for 10-HDA Quantification
This protocol is a synthesis of validated methods reported in the scientific literature and represents a robust starting point for any laboratory.[1][6][11]
4.1 Reagents and Materials
10-HDA Reference Standard: Purity ≥98%
Internal Standard (IS): Methyl 4-hydroxybenzoate (MHB) or α-naphthol
Solvents: Methanol (HPLC Grade), Absolute Ethanol, Deionized Water (18.2 MΩ·cm)
Acid: Phosphoric Acid (85%)
Apparatus: Analytical balance, volumetric flasks, ultrasonic bath, syringe filters (0.45 µm), HPLC system with UV detector, C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
4.2 Preparation of Solutions
Mobile Phase: Prepare a mixture of methanol and water (e.g., 55:45 v/v). Adjust the pH to 2.5 using phosphoric acid.[1][6] This acidification is critical to suppress the ionization of the 10-HDA carboxyl group, ensuring good chromatographic retention and peak shape.[7] Filter the mobile phase through a 0.45 µm filter and degas before use.
10-HDA Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 10-HDA standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of MHB into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
Calibration Standards: Prepare a series of working standards (e.g., 5, 10, 20, 40, 80 µg/mL) by serial dilution of the 10-HDA stock solution with the mobile phase. Spike each standard with the internal standard to a final concentration of ~20 µg/mL.
4.3 Sample Preparation
Homogenization: Accurately weigh approximately 0.1 g of fresh royal jelly or 0.05 g of lyophilized powder into a 10 mL centrifuge tube.
Extraction: Add 5 mL of absolute ethanol.[11] Add a known amount of the internal standard stock solution. The use of an IS is a self-validating step that corrects for variations in sample handling, injection volume, and potential matrix effects.
Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes to ensure complete extraction of 10-HDA from the viscous matrix.
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Inject the series of calibration standards and the prepared samples.
Construct a calibration curve by plotting the ratio of the peak area of 10-HDA to the peak area of the internal standard against the concentration of 10-HDA.
Calculate the concentration of 10-HDA in the original sample using the regression equation from the calibration curve and accounting for the initial sample weight and dilution factors.
Experimental workflow for HPLC quantification of 10-HDA.
References
Kim, J., & Lee, J. (n.d.). quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in usa. Apiservices. Retrieved from [Link]
Dubey, R. N., Sathiyanarayanan, L., Rao, L., & Mohite, S. (2022). A comparative Study for determination of 10-HDA in various Indian Royal Jelly samples using HPLC, HPTLC, and LC-MS/MS Techniques. ResearchGate. Retrieved from [Link]
Ferioli, F., Marcazzan, G. L., & Caboni, M. F. (2007). Determination of (E)-10-hydroxy-2-decenoic acid content in pure royal jelly: a comparison between a new CZE method and HPLC. Journal of Separation Science, 30(7), 1061-1069. Retrieved from [Link]
Kim, M., Kim, K.-T., Lee, S., Kang, S. W., Paik, H.-D., & Kim, Y. B. (2024). Chemical Composition and Nutritional Value of Royal Jelly Samples Obtained from Honey Bee (Apis mellifera) Hives Fed on Oak and Rapeseed Pollen Patties. Foods, 13(5), 665. Retrieved from [Link]
Dubey, R. N., Sathiyanarayanan, L., Rao, L., & Mohite, S. (2022). A comparative Study for determination of 10-HDA in various Indian Royal Jelly samples using HPLC, HPTLC, and LC-MS/MS Techniques. ResearchGate. Retrieved from [Link]
Bloodworth, B. C., Harn, C. S., Hock, C. T., & Boon, Y. O. (1995). Liquid chromatographic determination of trans-10-hydroxy-2-decenoic acid content of commercial products containing royal jelly. Journal of AOAC International, 78(4), 1019-1023. Retrieved from [Link]
Zhou, J., Zhao, J., Li, Y., & Li, J. (2007). Optimized determination method for trans-10-hydroxy-2-decenoic acid content in royal jelly by high-performance liquid chromatography with an internal standard. Journal of AOAC International, 90(1), 244-249. Retrieved from [Link]
Kim, J., & Lee, J. (2010). Quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in USA by high performance liquid chromatography. Semantic Scholar. Retrieved from [Link]
10 – HDA content of Royal Jelly samples | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
Garcia-Amoedo, L. H., & de Almeida-Muradian, L. B. (2003). DETERMINATION OF TRANS-10-HYDROXY-2-DECENOIC ACID (10-HDA) IN ROYAL JELLY FROM SÃO PAULO STATE, BRAZIL. Retrieved from [Link]
HPLC Analysis of 10-HDA in Royal Jelly | PDF. (n.d.). Scribd. Retrieved from [Link]
Mărghitaș, L. A., Dezmirean, D. S., Moise, A. R., & Bobiș, O. (n.d.). Determination of Trans-10-Hydroxy-2-Decenoic Acid (10-HDA) in Transylvanian Royal Jelly. Retrieved from [Link]
Angelov, T., & Hristov, I. (2018). HPLC determination of p k a value of 10-hydroxy-2-decenoic acid. ResearchGate. Retrieved from [Link]
Hagerty, S. A. (2014). Quantification of trans-10-Hydroxy-2-Decenoic Acid and Adenosine in Royal Jelly Products Purchased in USA via HPLC. Digital Commons at Buffalo State. Retrieved from [Link]
Li, G., Zhang, L., Tan, M., Lu, R., & Chen, G. (2019). Determination of 10-Hydroxy-2-Decenoic Acid of Royal Jelly Using Near-Infrared Spectroscopy Combined with Chemometrics. Journal of Food Science, 84(9), 2458-2466. Retrieved from [Link]
Semedo-Lemsaddek, T., Mott, B. M., Martinho, A., & Rego, A. (2023). Royal jelly: a predictive, preventive and personalised strategy for novel treatment options in non-communicable diseases. EPMA Journal, 14(3), 415-434. Retrieved from [Link]
Benchmarking 10-Hydroxy-2Z-decenoic Acid Against Standard Antimicrobial Agents: A Technical Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploratio...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Prepared by: Senior Application Scientist
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of non-traditional therapeutic agents. 10-Hydroxy-2Z-decenoic acid , an unsaturated medium-chain fatty acid (alongside its more naturally abundant trans isomer, 10-HDA), has emerged as a potent antimicrobial candidate. Unlike standard antibiotics that target highly mutable pathways (e.g., cell wall synthesis), 10-HDA leverages an amphiphilic structure to physically disrupt bacterial membranes and genetically downregulate virulence factors.
This guide objectively benchmarks 10-HDA against standard antimicrobial agents (e.g., Vancomycin, Ampicillin), providing mechanistic insights, comparative quantitative data, and self-validating experimental protocols for rigorous laboratory evaluation.
Mechanistic Divergence: Bypassing Traditional Resistance
To understand why 10-HDA is a compelling alternative to standard agents, we must examine the causality of its mechanism of action.
Standard beta-lactams (like Ampicillin) target penicillin-binding proteins (PBPs), while glycopeptides (like Vancomycin) bind to the D-alanyl-D-alanine terminus of cell wall precursors. These single-target mechanisms are highly susceptible to enzymatic degradation (beta-lactamases) or target site mutation.
Conversely, 10-HDA operates via a dual-action mechanism that is significantly harder for pathogens to mutate against:
Direct Membrane Disruption: 10-HDA alters membrane ionic conductivity. By compromising the lipid bilayer, it induces a lethal efflux of intracellular potassium (
K+
), calcium (
Ca2+
), magnesium (
Mg2+
), and critical macromolecules ().
Genetic Downregulation of Virulence: At sub-inhibitory concentrations, 10-HDA acts as a signaling inhibitor. In Staphylococcus aureus, it actively downregulates the global regulatory genes sarA and agrA, effectively halting the secretion of extracellular polymeric substances (EPS) required for biofilm formation. Furthermore, it suppresses the hla gene, drastically reducing alpha-hemolysin production and overall hemolytic activity ().
Fig 1. Mechanistic divergence between 10-HDA membrane/gene targeting and standard antibiotic pathways.
Quantitative Benchmarking
The following table synthesizes the in vitro performance of 10-HDA compared to standard clinical antimicrobials. Note that 10-HDA exhibits a unique advantage in biofilm penetration, an area where large-molecule antibiotics like Vancomycin frequently fail due to steric hindrance within the EPS matrix.
Antimicrobial Agent
Target Pathogen
MIC Range
Primary Mechanism of Action
Anti-Biofilm Activity
10-HDA
S. aureus (Gram +)
23 μM – 12 mM*
Membrane disruption, sarA/agrA downregulation
High (Eradicates mature biofilms)
10-HDA
E. coli (Gram -)
40 – 43 μM
Membrane ionic conductivity alteration
Moderate
Vancomycin
S. aureus (MRSA)
1 – 2 μg/mL
Inhibits cell wall synthesis (D-ala-D-ala)
Low to Moderate (Poor EPS penetration)
Ampicillin
E. coli
2 – 8 μg/mL
Inhibits cell wall synthesis (PBPs)
Low
*Note: Minimum Inhibitory Concentration (MIC) values for 10-HDA vary significantly in the literature depending on the specific bacterial strain and the solvents used to stabilize the lipid suspension in aqueous media ().
Self-Validating Experimental Protocols
To accurately benchmark a lipid-based molecule like 10-HDA against water-soluble antibiotics, standard protocols must be adapted. The following methodologies are engineered with intrinsic validation steps to prevent false readouts caused by solvent toxicity or compound turbidity.
Relying solely on Optical Density (OD600) is a critical error when working with fatty acids, as the compound itself can form micelles that scatter light, mimicking bacterial growth.
Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland standard (
≈1.5×108
CFU/mL).
Causality: Ensures a consistent baseline bacterial load, preventing false-positive resistance due to the "inoculum effect."
Serial Dilution: Prepare two-fold serial dilutions of 10-HDA and the standard agent (e.g., Vancomycin) in Mueller-Hinton Broth. Solubilize 10-HDA using a maximum of 1% DMSO.
Internal Controls (Self-Validation): Include a sterility control (broth only), a growth control (broth + bacteria), and a solvent control (broth + bacteria + 1% DMSO).
Causality: This matrix ensures that any observed growth inhibition is strictly attributable to the antimicrobial agent, not DMSO toxicity or baseline contamination.
Incubation & Resazurin Addition: Incubate at 37°C for 24 hours. Add 0.015% resazurin dye to all wells and incubate for an additional 2 hours.
Causality: Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells. This provides an objective, colorimetric validation of viability that is entirely unaffected by lipid turbidity.
Protocol B: Sub-MIC Biofilm Eradication Assay
To prove that an agent actively dismantles biofilms rather than just killing the bacteria within them, testing must be conducted below the MIC threshold.
Biofilm Cultivation: Seed 200 μL of bacterial suspension into a 96-well polystyrene plate and incubate for 24 hours to allow mature biofilm formation.
Washing Phase: Aspirate the planktonic culture and gently wash the wells three times with sterile PBS.
Causality: Removes non-adherent cells so that subsequent assays specifically measure the agent's penetrative efficacy against the sessile biofilm matrix.
Sub-MIC Treatment: Treat the established biofilms with sub-MIC concentrations (e.g., 1/4 MIC to 1/2 MIC) of 10-HDA and standard antibiotics for 24 hours.
Causality: Benchmarking at sub-MIC levels isolates the compound's regulatory effects (e.g., hla and sarA suppression) from its general bactericidal effects.
Quantification: Stain the remaining biomass with 0.1% crystal violet for 15 minutes, wash out excess dye, solubilize the bound dye with 33% acetic acid, and measure absorbance at 590 nm.
Fig 2. Self-validating experimental workflow for benchmarking MIC, MBC, and anti-biofilm activity.
References
Yang, X. H., Yang, S. F., & Wang, R. M. (2014). "Antibacterial Activity and Mechanism of Action of 10-HDA Against Escherichia coli." Lecture Notes in Electrical Engineering.[Link]
You, Y., et al. (2022). "Anti-Biofilm and Anti-Hemolysis Activities of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus." Molecules, 27(4), 1366.[Link]
Yang, Y. C., et al. (2018). "10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells." BMC Complementary and Alternative Medicine, 18(1), 202.[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 10-hydroxy-2Z-decenoic Acid
Hazard Assessment and Waste Characterization Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. 10-hydroxy-2Z-decenoic acid, an isomer of a naturally o...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. 10-hydroxy-2Z-decenoic acid, an isomer of a naturally occurring fatty acid found in royal jelly, requires careful handling.[1]
According to multiple Safety Data Sheets (SDS), the trans isomer, trans-10-Hydroxy-2-decenoic acid, is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2/2A) .[1][2][3] While one SDS for the (E)-isomer does not classify it as hazardous[4], the prevailing data necessitates a conservative approach. Therefore, it is prudent to handle the (Z)-isomer with the same level of caution.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility falls on the user to determine if a product meets the criteria for hazardous waste at the time of disposal.[5] While 10-hydroxy-2Z-decenoic acid itself is not a specifically "listed" hazardous waste and may not meet the formal characteristics of ignitability, corrosivity, reactivity, or toxicity[6][7], the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all chemical waste be managed safely.[8][9] Therefore, it must not be disposed of via standard trash or sanitary sewer systems.[6][10]
Core Disposal Principles for Laboratory Settings
The foundation of safe chemical disposal rests on a few unwavering principles that align with federal regulations and best practices.
No Sink or Trash Disposal: Disposal of laboratory chemicals down the drain or in the regular trash is strictly prohibited unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office for specific, non-hazardous materials.[7][10]
Consult Institutional Policy: Your first and most critical step is to consult your organization's Chemical Hygiene Plan (CHP).[9] This document outlines the specific procedures, container types, and labeling requirements for your facility.
Waste Segregation is Paramount: Never mix different chemical wastes unless instructed to do so by a specific procedure.[10] Incompatible chemicals can react, leading to heat generation, gas evolution, or fire.[11] Keep fatty acids like 10-hydroxy-2Z-decenoic acid separate from strong bases and oxidizing agents.[11]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of 10-hydroxy-2Z-decenoic acid and associated contaminated materials.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The causality is direct: to prevent skin and eye irritation from accidental contact.
Required PPE:
Nitrile gloves (or other chemically resistant gloves)
Safety glasses with side shields or safety goggles.[2][3]
A standard laboratory coat.
Step 2: Prepare the Waste Container
The integrity of the disposal process begins with the container.
Selection: Choose a container that is chemically compatible with fatty acids. High-density polyethylene (HDPE) containers are a common and appropriate choice.[12] The container must be free from damage and have a secure, leak-proof screw cap.[6][11]
Labeling: This is a critical compliance point. The container must be clearly labeled before any waste is added.[7]
Use your facility's official hazardous waste label.
Write the full, unambiguous chemical name: "10-hydroxy-2Z-decenoic acid ".
If the waste is a solution, list all constituents and their approximate percentages (e.g., "10-hydroxy-2Z-decenoic acid (~5%), Ethanol (95%)").
Mark the appropriate hazard box for "Irritant".
Step 3: Waste Accumulation
Transfer the waste into the prepared container with care.
Solid Waste: Use a spatula or powder funnel to transfer solid 10-hydroxy-2Z-decenoic acid.
Liquid Waste/Solutions: Use a funnel to prevent spills on the exterior of the container.
Fill Level: Do not fill the container beyond 90% of its capacity.[12][13] This headspace allows for vapor expansion and reduces the risk of spills.
Contaminated Materials: Any materials that have come into direct contact with the chemical, such as used gloves, weigh boats, or contaminated paper towels, must be placed in the same labeled container.[14]
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
Proper storage while awaiting pickup is mandated by regulation.
Location: The sealed waste container must be stored in a designated Satellite Accumulation Area (SAA).[7][11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6][13]
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[6]
Segregation: Ensure the container is stored away from incompatible materials, particularly strong bases and oxidizers.[11]
Step 5: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This is often done through an online portal or a dedicated form.[7]
Documentation: Ensure all associated paperwork is completed accurately. EHS personnel require this information to manage the waste in compliance with federal and state regulations.[7]
Managing Spills
In the event of a small spill, take the following immediate actions:
For solids, carefully pick up or sweep the material to avoid creating dust and place it in the designated waste container.[2][3]
For small liquid spills, absorb the material with a cloth or inert absorbent material (like vermiculite or sand) and place it in the waste container.[4]
Decontaminate the spill area with soap and water.[4]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 10-hydroxy-2Z-decenoic acid.
Caption: Disposal workflow for 10-hydroxy-2Z-decenoic acid.
By adhering to this detailed protocol, you contribute to a culture of safety and regulatory compliance, ensuring that the materials we use to advance science do not pose a risk to our health or our environment. When in doubt, always pause and consult your Environmental Health and Safety department.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
Occupational Safety and Health Administration. Laboratories - Overview. OSHA. [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
Occupational Safety and Health Administration. (n.d.).
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
SDS US. (2022, February 8). SDS US.
SAFETY DATA SHEET: Free Fatty Acid (FFA). (n.d.). [Source not further identified].
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
Occupational Safety and Health Administration. (n.d.). LABORATORY SAFETY OSHA LAB STANDARD [Fact Sheet]. OSHA. [Link]
National Center for Biotechnology Information. (n.d.). 10-Hydroxy-2-decenoic acid. PubChem Compound Database. [Link]
SAFETY DATA SHEET: 10-Hydroxy-2-(E )-decenoic acid. (2023, April 21). Iwashima Yakuhin Co., Ltd. [Link]
U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. EPA. [Link]
Safety data sheet: Fatty acids, C10-18 and C12-22- unsatd.
Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. [Source not further identified]. [Link]